Product packaging for Propylene sulfite(Cat. No.:CAS No. 1469-73-4)

Propylene sulfite

Cat. No.: B074400
CAS No.: 1469-73-4
M. Wt: 122.15 g/mol
InChI Key: SJHAYVFVKRXMKG-UHFFFAOYSA-N
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Description

Propylene sulfite is a high-purity, cyclic sulfite ester that serves as a critical electrolyte solvent and additive in advanced lithium-ion battery research. Its primary research value lies in its ability to form a stable, protective solid-electrolyte interphase (SEI) on graphite anodes during the initial charging cycles. This SEI layer is thin, ionically conductive, and electronically insulating, which effectively prevents further decomposition of the electrolyte and enhances the coulombic efficiency and long-term cycling stability of the cell. Researchers utilize this compound as a functional co-solvent or an additive (typically 1-10% by weight) to investigate and improve anode performance, mitigate capacity fade, and increase the lifetime of next-generation energy storage systems.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H6O3S B074400 Propylene sulfite CAS No. 1469-73-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methyl-1,3,2-dioxathiolane 2-oxide
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InChI

InChI=1S/C3H6O3S/c1-3-2-5-7(4)6-3/h3H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

SJHAYVFVKRXMKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1COS(=O)O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID80932956
Record name 4-Methyl-1,3,2lambda~4~-dioxathiolan-2-one
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Molecular Weight

122.15 g/mol
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CAS No.

1469-73-4
Record name Propylene sulfite
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Record name Sulfurous acid, cyclic ester with 1,2-propanediol
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Record name Propylene sulfite
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Record name 1,2-Propyleneglycol sulfite
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The Significance of Cyclic Sulfites in Contemporary Chemical Science

Cyclic sulfites, a class of organosulfur compounds, are recognized for their versatility and unique reactivity in modern organic synthesis. fishersci.fi These compounds are esters of sulfurous acid and are typically formed from the reaction of a diol with a sulfiting agent like thionyl chloride. thegoodscentscompany.comsigmaaldrich.comnih.gov Their importance stems from several key characteristics.

Often considered synthetic equivalents of epoxides, cyclic sulfites and the related cyclic sulfates frequently exhibit superior reactivity towards a wide range of nucleophiles. fishersci.fifishersci.co.uk This enhanced reactivity makes them valuable synthons for creating a variety of modified sugars and related compounds in carbohydrate chemistry. fishersci.fi The reactions can be highly selective, allowing for precise control over the stereochemistry of the products. fishersci.co.uk

Furthermore, cyclic sulfites can act as activators for two sequential reactions. After an initial nucleophilic displacement, a second displacement can occur at an adjacent carbon atom under more forceful conditions. fishersci.fi This dual reactivity expands their utility in complex molecular construction. Their applications extend to materials science, where they can be used in the development of new polymers and resins. thegoodscentscompany.com The study of cyclic sulfites also provides fundamental insights into chemical reactivity and reaction mechanisms. thegoodscentscompany.com

Synthetic Methodologies and Advanced Preparative Chemistry

Regioselective Synthesis of Propylene (B89431) Sulfite (B76179) Diastereomers

The synthesis of propylene sulfite often results in a mixture of diastereomers. The control of this stereochemistry is crucial for its subsequent applications. A "regioselective process" is one that favors the production of a particular regioisomer over others. google.com

Diol-Thionyl Chloride Condensation Routes

A primary and conventional method for synthesizing cyclic sulfites like this compound is the condensation reaction of a diol with thionyl chloride. researchgate.netmdpi.comgoogle.com In this procedure, 1,2-propanediol is dissolved in a solvent such as dichloromethane (B109758), and thionyl chloride is added. mdpi.com The reaction proceeds until the evolution of gas ceases, indicating the completion of the reaction. mdpi.com This method can produce this compound in high yields, with one study reporting a 95% yield as a 63:37 mixture of diastereomers. nih.gov The resulting product can then be purified by distillation. nih.gov

Ruthenium-Catalyzed Oxidation of Thionyl Sulfites

Ruthenium-catalyzed oxidation represents a key method for the synthesis of cyclic sulfates from their corresponding cyclic sulfites. nih.govresearchgate.net This approach is often part of a one-pot procedure starting from the diol. researchgate.net The use of catalytic amounts of a ruthenium salt, such as ruthenium trichloride (B1173362) hydrate, makes this process more economical than stoichiometric methods. nih.govyork.ac.uk The reaction is typically carried out in a biphasic system, for instance, dichloromethane and water, with a stoichiometric oxidant to regenerate the ruthenium catalyst. nih.gov

Stoichiometric Oxidation Approaches (e.g., Sodium Metaperiodate, Sodium Hypochlorite)

Stoichiometric oxidants are frequently used in conjunction with a ruthenium catalyst for the oxidation of cyclic sulfites. nih.govresearchgate.net Sodium metaperiodate (NaIO4) is a widely used stoichiometric reoxidant for ruthenium tetroxide (RuO4) in these reactions. nih.govyork.ac.uk An alternative and more economical oxidant is sodium hypochlorite (B82951) (NaOCl). nih.gov In a typical procedure, the cyclic sulfite is dissolved in a solvent mixture, and the ruthenium catalyst is added, followed by the slow addition of the stoichiometric oxidant while maintaining a controlled temperature. nih.gov The use of stoichiometric reagents can sometimes lead to waste formation, which is a consideration in green chemistry. researchgate.net

Control of Purity and Isomeric Ratios in Synthesis

The synthesis of this compound from 1,2-propanediol and thionyl chloride typically yields a mixture of diastereomers. nih.gov For instance, a reported synthesis resulted in a 63:37 mixture of diastereomers with a purity of over 99% after distillation. nih.gov The strong anisotropic effect of the S=O group in the cyclic sulfite structure leads to different chemical shifts for neighboring protons in the NMR spectrum, which is advantageous for differentiating between diastereomers. researchgate.net Separation of these diastereomers can be achieved through methods like preparative layer chromatography. researchgate.net

Derivatization Strategies for Functional Materials Precursors

This compound and its derivatives are valuable precursors for a variety of functional materials. Cyclic sulfites are recognized as important electrophilic synthons due to their high reactivity towards nucleophiles, even more so than epoxides. researchgate.net

Synthesis of Hydroxy Sulfonate Surfactants via Cyclic Sulfates

A significant application of this compound is its use as a precursor in the synthesis of hydroxy sulfonate surfactants. nih.govnih.gov This process involves the oxidation of this compound to its corresponding cyclic sulfate (B86663), propylene sulfate. nih.govresearchgate.net Cyclic sulfates, acting as epoxide analogs, can then react with various nucleophiles. nih.govresearchgate.net For example, the propyleneoxy groups in the side chain of a surfactant can be introduced by the addition of 1,2-propylene sulfate to a hydroxy-containing molecule. mdpi.com This reaction typically proceeds with good regioselectivity. mdpi.com The resulting intermediate sulfate-sulfonates are then hydrolyzed to yield the final branched hydroxy sulfonate surfactants. mdpi.com This strategy allows for the selective synthesis of surfactants with tailored properties. nih.gov

Elaboration of Propyleneoxy Groups in Side Chains

The introduction of propyleneoxy groups into the side chains of molecules is a key strategy for modifying their chemical and physical properties. While this compound itself can be used for this purpose, its more reactive analogue, 1,2-propylene sulfate, often serves as a model for understanding the reaction mechanisms. Cyclic sulfates are readily synthesized by the oxidation of the corresponding cyclic sulfites. researchgate.net

The elaboration process typically begins with the nucleophilic attack on the cyclic sulfite or sulfate by a functional group on the main molecule, such as a hydroxyl group. This ring-opening reaction results in the formation of a side chain containing a 2-hydroxypropyl group, with an intermediate sulfate or sulfite ester linkage.

A notable example of this methodology is in the synthesis of specialized surfactants. mdpi.com In this context, propyleneoxy units are introduced as side chains to a main molecular backbone to create branched structures. mdpi.com The process involves the addition of cyclic 1,2-propylene sulfate to the hydroxyl groups of a precursor molecule in a suitable solvent like dry tetrahydrofuran (B95107) (THF), often using a base such as sodium hydride. researchgate.net This reaction yields intermediate sulfate-sulfonates, which are then hydrolyzed, typically with an acid like 2M hydrochloric acid, to produce the final branched hydroxysulfonates. researchgate.net This hydrolysis step is crucial as it cleaves the sulfite or sulfate ester and reveals the terminal hydroxyl group of the newly introduced propyleneoxy side chain.

The regioselectivity of the ring-opening is an important consideration. Nucleophilic attack on 1,2-propylene sulfate (and by analogy, this compound) by a sterically unhindered alcohol predominantly occurs at the less substituted carbon, leading to the formation of the secondary alcohol as the major product. mdpi.com For instance, the reaction of 2-butanol (B46777) with 1,2-propylene sulfate shows a high preference for the formation of the 1-addition product over the 2-addition product. mdpi.com

Once the 2-hydroxypropyl side chain is incorporated, it offers a reactive handle for further chemical modifications or "elaboration." The terminal hydroxyl group can undergo a variety of subsequent reactions, including:

Esterification: The hydroxyl group can be reacted with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) to form esters. This is a common strategy for attaching various functional moieties to the side chain.

Etherification: The formation of ethers is another pathway for elaboration, for example, through a Williamson ether synthesis by reacting the corresponding alkoxide with an alkyl halide.

Oxidation: The secondary alcohol of the hydroxypropyl group can be oxidized to a ketone using appropriate oxidizing agents. mdpi.com

Polymerization Initiation: The hydroxyl group can serve as an initiator for ring-opening polymerization of other cyclic monomers, allowing for the growth of polymer chains from the side chain.

These elaboration strategies allow for the fine-tuning of the properties of the final molecule, making the introduction of propyleneoxy side chains a versatile tool in synthetic chemistry.

Research Findings on this compound Synthesis

The synthesis of this compound is a foundational step for its use in further chemical preparations. A common laboratory method involves the reaction of 1,2-propanediol with thionyl chloride.

ReactantsSolventConditionsYieldReference
1,2-Propanediol, Thionyl ChlorideDichloromethaneStirring at room temperature under an inert atmosphere95% mdpi.com

The resulting this compound is typically a mixture of diastereomers. mdpi.com

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a powerful tool for the detailed structural analysis of this compound.

Proton NMR (PMR) has been instrumental in demonstrating the existence of two stable, geometrically isomeric species of this compound. researchgate.netacs.org The pyramidal configuration around the sulfur atom gives rise to this isomerism. acs.org The analysis of the proton spectra allows for the structural assignment of these isomers. researchgate.netacs.org A typical this compound sample can be separated into its two isomeric components, which are characterized by distinct PMR spectra. acs.org

The PMR spectrum of ethylene (B1197577) sulfite, a related cyclic sulfite, shows a symmetrical pattern, which serves as a basis for comparison. acs.org In this compound, the presence of the methyl group complicates the spectrum but also provides the key to distinguishing the isomers. acs.org

Carbon-13 NMR spectroscopy provides valuable information about the carbon backbone of this compound. In a related compound, propylene glycol, the 13C NMR spectrum shows distinct peaks for the methyl (CH3), methylene (B1212753) (CH2), and methine (CH) carbons. researchgate.nethmdb.ca For propylene oxide, another related molecule, the 13C NMR spectrum also reveals characteristic shifts for its carbon atoms. chemicalbook.com While specific 13C NMR data for this compound is not detailed in the provided results, the analysis of similar propylene-containing structures highlights the utility of this technique in confirming the carbon framework and identifying the chemical environment of each carbon atom. researchgate.netchemicalbook.comuniversiteitleiden.nl

Two-dimensional NMR techniques, such as Correlation Spectroscopy (COSY), are essential for mapping the connectivity of protons within the this compound molecule. libretexts.orgemerypharma.com A COSY experiment generates a 2D spectrum with the 1H NMR spectrum on both axes, and cross-peaks indicate which protons are coupled to each other, typically through three bonds. libretexts.orgemerypharma.com This technique is invaluable for assigning protons in complex spectra by showing their correlations. emerypharma.com For instance, in a COSY spectrum of a related compound like propyl acetate, correlations between the different sets of protons can be clearly identified. libretexts.org The application of COSY to this compound would allow for unambiguous assignment of the protons on the five-membered ring and the methyl group by revealing their coupling networks. researchgate.net

Diffusion-Ordered Spectroscopy (DOSY) is an NMR technique that separates the signals of different molecules in a mixture based on their diffusion coefficients. emerypharma.com The diffusion coefficient is related to the size and shape of the molecule. emerypharma.com This method is particularly useful for analyzing mixtures and studying molecular aggregation. emerypharma.comrsc.org In a DOSY experiment, a 2D spectrum is generated with chemical shift on one axis and the diffusion coefficient on the other. emerypharma.com While specific DOSY studies on this compound were not found, this technique could be applied to study its self-diffusion and interactions in various solvents, providing insights into its hydrodynamic properties. chemrxiv.orgnih.gov

Two-Dimensional (2D) NMR Techniques (e.g., COSY) for Proton-Proton Correlations and Intermolecular Interactions

Vibrational Spectroscopy Applications

Vibrational spectroscopy provides key information about the functional groups and conformational properties of this compound.

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. masterorganicchemistry.comsci-hub.se The IR spectrum of a compound shows absorption bands at specific frequencies corresponding to the vibrations of its bonds. masterorganicchemistry.com For this compound, the characteristic S=O stretching vibration is a key feature. In related cyclic sulfites, this band provides information about the conformation of the sulfinyl group. acs.org The IR spectra of the two isomers of this compound show distinct differences, particularly in the fingerprint region (below 1500 cm⁻¹), which are attributed to the different bending motions of the five-membered rings. acs.org The region around 3000 cm⁻¹ provides information on C-H stretching vibrations. libretexts.org The differentiation between polyethylene (B3416737) and polypropylene (B1209903), which have similar C-H bonds, can be achieved by analyzing their IR spectra, highlighting the sensitivity of this technique to small structural variations. shimadzu.com

Below is a table summarizing the key IR absorption regions for identifying functional groups relevant to the analysis of this compound and related compounds.

Functional GroupAbsorption Region (cm⁻¹)Vibration Type
C-H (Alkanes)2850-3000Stretching
C-H1350-1470Bending
S=O~1200Stretching
C-O1000-1300Stretching

In-situ Diffuse Reflectance Infrared Fourier Transform Spectroscopy (DRIFTS) for Mechanistic Investigations

In-situ Diffuse Reflectance Infrared Fourier Transform Spectroscopy (DRIFTS) is a powerful technique for studying the reaction mechanisms of solid catalysts and surface-adsorbed species in real-time. This method is particularly useful for investigating reactions involving powdered samples, providing insights into the intermediate species and reaction pathways. swri.orgnih.gov

While direct studies on this compound using DRIFTS are not extensively documented in the provided results, the methodology has been successfully applied to similar compounds like propylene oxide. For instance, in the rearrangement of propylene oxide over a ZSM-5 catalyst, DRIFTS revealed that the epoxy ring of propylene oxide adsorbs onto the Lewis acid sites of the catalyst. researchgate.net This adsorption leads to the formation of an intermediate containing C=O and C-O bonds, which subsequently converts to propionaldehyde (B47417). researchgate.net Such studies highlight the capability of DRIFTS to elucidate the role of catalyst sites and the transformation of reactants. researchgate.netmdpi.com

The principles demonstrated in the study of propylene oxide can be extrapolated to understand the potential reaction mechanisms of this compound. For example, in the synthesis of cyclic sulfites from sulfur dioxide and epoxides, DRIFTS could be employed to monitor the formation of key intermediates on the catalyst surface. The technique allows for the observation of vibrational modes of adsorbed species, which is crucial for understanding the catalytic cycle. tandfonline.commdpi.com

Key Findings from DRIFTS Studies on Related Systems:

Reactant/SystemCatalyst/MediumKey ObservationsReference
Propylene OxideZSM-5 CatalystAdsorption on Lewis acid sites, formation of C=O and C-O bonded intermediate. researchgate.net
Propylene OxideBasic Lithium PhosphateFormation of an intermediate with C=O and C-O bonds, converting to allyl alcohol. researchgate.net
Ethyl Acetate OxidationAu–Pd/TiO2Identification of surface species and their alterations during oxidation. mdpi.com
SO2 in Ambient AirPotassium TetrachloromercurateFormation of a dichlorosulfitomercurate complex with a quantitative analytical peak at 495 cm⁻¹. nih.gov

This interactive table summarizes key findings from DRIFTS studies on systems related to this compound, illustrating the technique's utility in mechanistic investigations.

Mass Spectrometry (MS) for Molecular Characterization

Mass spectrometry is an indispensable analytical tool for determining the molecular weight and structure of compounds. Various MS techniques are employed to analyze this compound and its polymeric forms, providing detailed information on purity, product identity, and polymer chain characteristics.

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. medistri.com This technique is highly effective for identifying and quantifying volatile and semi-volatile compounds in a sample, making it ideal for assessing the purity of this compound and identifying reaction products. medistri.comgcms.cz

In the analysis of high-purity propylene, GC-MS is used to detect trace levels of impurities such as sulfides, mercaptans, and other oxygenates. gcms.cz The mass spectrometer provides specific fragmentation patterns for each compound, allowing for positive identification and quantification, even at parts-per-billion levels. gcms.czconsci.com This level of sensitivity and specificity is crucial for quality control in the polymer industry, where feedstock purity directly impacts catalyst performance and final product quality. consci.com

The NIST Mass Spectrometry Data Center provides reference spectra for this compound, with a top peak at an m/z of 43, which can be used for identification in GC-MS analysis. nih.gov The technique can also be used to analyze the products of reactions involving this compound. For example, in the synthesis of cyclic sulfites, GC-MS is used to confirm the identity of the products formed.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) is a soft ionization technique particularly suited for the analysis of large molecules like polymers. wpmucdn.com It allows for the determination of molecular weight distributions, repeating units, and end-group analysis of polymers derived from this compound, such as poly(propylene sulfide). nih.govsigmaaldrich.com

In the characterization of poly(propylene sulfide), MALDI-TOF MS has been used to study polymers with molecular weights in the range of 1000-4000 g/mol . nih.gov The technique can reveal important structural information, including end-group rearrangements and fragmentation pathways. nih.govresearchgate.net For instance, studies have shown that in the absence of a suitable cationizing agent like silver trifluoroacetate, significant fragmentation and elimination reactions can occur at the terminal groups of poly(propylene sulfide) chains. nih.gov The use of an appropriate matrix, such as 2-(4-hydroxyphenylazo)benzoic acid (HABA), is crucial for obtaining well-resolved peaks and accurate mass measurements. nih.gov

Kendrick Mass Defect (KMD) analysis, when combined with high-resolution MALDI-TOF MS, provides a powerful method for visualizing and analyzing complex polymer compositions, including copolymers and end-group distributions. jeol.comnih.gov

Electrospray Ionization-Mass Spectrometry (ESI-MS) is another soft ionization technique that is highly effective for analyzing polar and large molecules, including oligomers and polymers. uni-rostock.denih.gov It is particularly useful for studying the structure and composition of polymers in solution. researchgate.net

ESI-MS has been instrumental in the characterization of poly(propylene sulfide) and its oligomers. researchgate.netsemanticscholar.org The technique can be used to identify the molecular structures of microbial polyhydroxyalkanoates (PHAs) synthesized from waste plastics, providing detailed information on end groups and co-monomeric units. semanticscholar.org In studies of poly(propylene glycol)s (PPGs), ESI-MS has been used to characterize polymers with different molecular weights, initiators, and end groups. researchgate.net

Tandem mass spectrometry (MS/MS) coupled with ESI can provide further structural details through fragmentation analysis. researchgate.netsemanticscholar.org For example, an ESI-MS/MS study of PPG adduct ions indicated the formation of a vinyl-terminated linear structure at the end group during fragmentation. researchgate.net ESI-MS is also used to identify and characterize high molecular weight oligomers formed from the oxidation of triglycerides, demonstrating its capability in analyzing complex mixtures. usda.gov

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) for Polymer Chain Analysis

X-ray Photoelectron Spectroscopy (XPS) for Surface Chemical Analysis

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. aip.org It is a powerful tool for analyzing the surface chemistry of materials, making it highly relevant for studying the solid electrolyte interphase (SEI) layer formed in lithium-ion batteries, where this compound is sometimes used as an electrolyte additive. capes.gov.brresearchgate.net

In studies of lithium-ion battery anodes, XPS has been used to analyze the composition of the SEI layer. The sulfur atom in this compound acts as a tagged atom, allowing for the tracking of its reduction products on the electrode surface. capes.gov.br XPS analysis has shown that species containing sulfur from the reduction of this compound can be incorporated into the SEI layer. capes.gov.br The technique can also reveal the transformation of organic species to inorganic species within the SEI and the dissolution of sulfur-containing species during aging and cycling. capes.gov.br

High-resolution XPS spectra of different elements, such as C 1s, F 1s, P 2p, and S 2p, provide detailed information about the chemical environment of these elements on the surface. researchgate.netresearchgate.net For example, analysis of the S 2p spectra can identify the presence of sulfites and other sulfur-containing compounds. researchgate.netbris.ac.uk XPS depth profiling can further provide information on the variation of composition with depth into the SEI layer. capes.gov.br

Historical Context of Propylene Sulfite Investigations

Investigations into propylene (B89431) sulfite (B76179) and related compounds date back several decades. Early studies focused on the fundamental properties and chemistry of organic sulfur compounds. For instance, a 1967 study conducted for the NASA Lewis Research Center explored propylene glycol sulfite as a promising organic electrolyte solvent for advanced battery concepts, noting its compatibility with lithium and its ability to form conductive solutions with lithium perchlorate. fishersci.ca This early work highlighted the potential of this class of compounds in electrochemical applications.

Also in 1967, research was published on the conformation of trimethylene sulfite and related compounds, contributing to the foundational understanding of the three-dimensional structure of these cyclic molecules. fishersci.ca The discovery of polypropylene (B1209903) in 1951 spurred broad interest in polymer chemistry and the utilization of propylene as a chemical feedstock, creating a scientific environment conducive to exploring derivatives like propylene sulfite. fishersci.cauni.lu These foundational studies paved the way for the more targeted research seen today, particularly its application as a sophisticated film-forming additive in modern energy storage systems. americanelements.comwikipedia.org

Chemical Properties of this compound

PropertyValue
Molecular Formula C₃H₆O₃S
Molecular Weight 122.15 g/mol nih.gov
Appearance Colorless to pale yellow liquid or solid wikipedia.org
Density 1.293 g/mL at 25 °C fishersci.ca
Boiling Point 174-178 °C at 760 mmHg fishersci.ca
Refractive Index n20/D 1.437 fishersci.ca
CAS Number 1469-73-4 fishersci.ca

Theoretical and Computational Chemistry Investigations

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has emerged as a powerful tool for elucidating the complex chemical and electrochemical behavior of electrolyte components in battery systems. For propylene (B89431) sulfite (B76179) (PS), DFT studies have been instrumental in understanding its reduction mechanisms, the formation of interfacial layers, and its role in stabilizing cathode materials. These computational investigations provide molecular-level insights that are often difficult to obtain through experimental methods alone.

Reduction Mechanisms of Propylene Sulfite in Electrolyte Systems

DFT calculations have been extensively used to study the reduction mechanisms of this compound, particularly in the context of its use as an electrolyte additive in lithium-ion and sodium-ion batteries. researchgate.netnih.gov These studies focus on understanding how PS decomposes at the anode surface to form a stable solid electrolyte interphase (SEI). The reduction of PS is a critical process that influences battery performance, including cycling stability and capacity retention. nih.gov

Theoretical calculations are employed to determine the energetic favorability and kinetics of various reduction pathways for this compound. researchgate.netnih.gov By calculating parameters such as reaction activation energies, Gibbs free energies, and enthalpies, researchers can predict the most likely decomposition routes. researchgate.netnih.govreddit.com

DFT studies have indicated that the one-electron reduction of this compound is a key initial step in its decomposition. nih.gov In sodium-ion battery systems, it has been shown that additives like vinylene carbonate (VC), ethylene (B1197577) sulfite (ES), and this compound (PS) are more easily reduced via a one-electron pathway to form organic components of the SEI. nih.gov The two-electron reduction of sulfites like ES and PS to form inorganic species such as Na2SO3 is considered more difficult than the corresponding reduction of carbonate esters. nih.gov

Comparative studies provide further context. For instance, in lithium-ion systems, the one-electron reduction of ES and PS complexed with Li+ is easier than that of carbonate esters, suggesting that sulfites are predisposed to forming the organic portion of the SEI. Conversely, the two-electron reduction to form Li2SO3 is more challenging compared to the formation of Li2CO3 from carbonate esters like ethylene carbonate (EC) and propylene carbonate (PC).

Table 1: Comparison of Reduction Priorities for Various Electrolyte Components

Reduction TypeCompound Priority OrderIon System
One-Electron (Organic SEI)VC > PC > ECSodium-Ion nih.gov
Two-Electron (Inorganic SEI)EC > PC > VCSodium-Ion nih.gov
One-Electron (Organic SEI)ES/PS > Carbonate EstersLithium-Ion
Two-Electron (Inorganic SEI)Carbonate Esters > ES/PSLithium-Ion

Understanding the reaction pathways of this compound reduction involves identifying and characterizing the transition state structures associated with each step. researchgate.netnih.gov DFT calculations allow for the optimization of these transient geometries, providing a detailed picture of the molecular transformations that occur during decomposition. rsc.org These calculations are crucial for mapping the potential energy surface of the reaction and determining the kinetic barriers. researchgate.netnih.govrsc.org

The reduction process is often initiated by the transfer of an electron to the PS molecule, leading to the formation of a radical anion. This species can then undergo ring-opening reactions to form various decomposition products that contribute to the SEI layer. The structures of these transition states and intermediates are calculated to elucidate the step-by-step mechanism of SEI formation. researchgate.netnih.gov

To better understand the unique properties of this compound, DFT studies often include comparative analyses with other cyclic esters and carbonates commonly used in battery electrolytes, such as ethylene carbonate (EC), propylene carbonate (PC), and vinylene carbonate (VC). researchgate.netnih.govacs.org These comparisons help to highlight the specific advantages of using PS as an additive.

In both lithium-ion and sodium-ion battery systems, DFT calculations have shown that sulfites like this compound and ethylene sulfite are more readily reduced than their carbonate counterparts. nih.gov For instance, one study found that the priority for one-electron reduction to form organic SEI components follows the order VC > PC > EC, while the two-electron reduction to produce inorganic Na2CO3 follows a different order: EC > PC > VC. nih.gov The study also noted that the two-electron reduction of sulfites (ES and PS) to form inorganic Na2SO3 is more difficult than the reduction of carbonate esters. nih.gov

Another comparative study in the context of lithium-ion batteries demonstrated that while the two-electron reduction of ES and PS to form Li2SO3 is harder than for carbonates, the one-electron reduction decomposition of ES and PS bound to a lithium ion is easier. This suggests that ES and PS are more likely to form the organic components of the SEI film compared to carbonate esters. These computational findings are critical for the rational design of electrolyte formulations with improved performance characteristics. rsc.org

Characterization of Transition State Structures and Reaction Pathways

Interfacial Phenomena Modeling (e.g., SEI/CEI Formation)

DFT calculations are instrumental in modeling the formation of the solid electrolyte interphase (SEI) on the anode and the cathode electrolyte interphase (CEI) on the cathode. researchgate.netoaepublish.com this compound is known to be an effective film-forming additive, and DFT helps to elucidate the mechanism by which it contributes to a stable and uniform SEI. researchgate.netscispace.com

Electrochemical Oxidation Preference and Ni2+ Affinity Calculations for Cathode Stabilization

In addition to its role at the anode, this compound has been investigated for its potential to stabilize the cathode, particularly in high-energy nickel-rich layered oxide cathodes like LiNiₓCoᵧMnzO₂ (NCM). researchgate.netresearchgate.net These cathode materials can suffer from performance degradation due to parasitic reactions with the electrolyte and the dissolution of transition metal ions. researchgate.net

First-principles calculations have revealed that this compound exhibits a higher oxidation preference compared to common electrolyte solvents. researchgate.netresearchgate.net This means that PS can be preferentially oxidized at the cathode surface to form a protective artificial cathode-electrolyte interphase (CEI). researchgate.netresearchgate.net This CEI layer can suppress further electrolyte decomposition and mitigate the dissolution of transition metal components, thereby enhancing the cycling performance of the cell. researchgate.netresearchgate.net

Furthermore, DFT calculations have been used to determine the affinity of this compound for dissolved Ni²⁺ ions. researchgate.net These calculations indicate that PS has a stronger affinity for Ni²⁺ compared to solvents like ethylene carbonate (EC) and ethyl methyl carbonate (EMC). researchgate.net This suggests that PS can effectively "capture" dissolved Ni²⁺ ions, preventing them from causing detrimental effects within the cell. researchgate.net

Table 2: Calculated Ni²⁺ Affinity Energies

CompoundNi²⁺ Affinity (eV)
Propylene Glycol Sulfite (PGS)7.34 researchgate.net
Ethylene Carbonate (EC)6.87 researchgate.net
Ethyl Methyl Carbonate (EMC)6.87 researchgate.net

These theoretical findings highlight the dual-functionality of this compound as an electrolyte additive, capable of forming a stable SEI on the anode and a protective CEI on the cathode, ultimately contributing to improved battery performance and longevity. nih.govresearchgate.netresearchgate.net

Solvation and Desolvation Energetics of Lithium-Ion Complexes

The behavior of electrolytes in lithium-ion batteries is crucial for their performance, and computational studies play a significant role in understanding these complex systems. This compound has been investigated as a potential additive to suppress electrolyte decomposition. escholarship.org The solvation and desolvation of lithium ions (Li⁺) are key processes that govern the mobility of ions and the formation of the solid electrolyte interphase (SEI) on the anode. rsc.org

Theoretical calculations, such as those based on density functional theory (DFT), are used to determine the energetics of Li⁺ solvation by solvent molecules like propylene carbonate (PC). researchgate.netmdpi.com These studies calculate the solvation and desolvation energies for complexes of Li⁺ with one or more solvent molecules. researchgate.net The interaction between Li⁺ and the solvent is influenced by factors such as the dipole moment of the solvent molecule and the charge distribution, particularly around the oxygen atoms that coordinate with the lithium ion. researchgate.net

For instance, studies on PC-based electrolytes have shown that the desolvation process is a critical step for Li⁺ intercalation into graphite (B72142) anodes. nih.govacs.org Computational models have been developed to understand how additives can modify the Li⁺ solvation sheath, potentially reducing the desolvation energy barrier and facilitating more efficient ion transport. rsc.orgnih.gov While specific detailed energetic data for this compound complexes were not found in the provided search results, the principles derived from studies on structurally similar molecules like ethylene sulfite and propylene carbonate are directly applicable. escholarship.orgresearchgate.net It is known that sulfite additives can be effective in passivating the graphite electrode. escholarship.org

Electronic Structure Analysis of Graphite Intercalation Compounds

Graphite intercalation compounds (GICs) are formed when ions or molecules insert themselves between the graphene layers of graphite. escholarship.org This process is fundamental to the function of graphite anodes in lithium-ion batteries. escholarship.org The electronic structure of these GICs determines many of their important properties, including electrical conductivity. escholarship.org

First-principles calculations are a primary tool for analyzing the electronic properties of GICs. arxiv.org These calculations can reveal details about spatial charge distribution, charge transfer between the intercalant and the graphene layers, and the resulting band structures and density of states. arxiv.org For example, in FeCl₃-GICs, calculations have shown that charge is transferred from the intercalant to the graphene layers, resulting in p-type doping of the graphite. arxiv.org

Regioselectivity Predictions in Polymerization Reactions

Regioselectivity refers to the preference for one direction of bond making or breaking over all other possible directions. In the polymerization of unsymmetrical monomers like propylene oxide or propylene sulfide (B99878), regioselectivity determines the orientation of the monomer units in the growing polymer chain. Computational chemistry, particularly density functional theory (DFT) calculations, can be a powerful tool for predicting and understanding this selectivity. rsc.org

For instance, in the copolymerization of SO₂ with propylene oxide, DFT calculations have been used to investigate the poor regioselectivity observed experimentally. rsc.org These calculations can model the transition states for the different possible monomer additions (e.g., head-to-tail vs. head-to-head) and determine the corresponding activation energy barriers. The relative heights of these barriers indicate the preferred reaction pathway.

In Ziegler-Natta polymerization of propylene, calculations have shown a high degree of regioselectivity, favoring a 1,2-primary insertion of the monomer. libretexts.org This preference is attributed to a combination of electronic and steric effects at the active metal center. libretexts.org Similarly, for the ring-opening polymerization of propylene sulfide, quantum-chemical calculations have shown that the energetic barrier for the propagation step is relatively low, which contributes to an efficient polymerization process. rsc.org While the specific search results did not provide detailed regioselectivity predictions for this compound polymerization, the computational methods used for propylene oxide and propylene sulfide are directly applicable. rsc.org Such calculations would involve modeling the nucleophilic attack on the this compound ring and comparing the activation energies for attack at the different carbon atoms to predict the resulting polymer microstructure.

High-Level Ab Initio Calculations (e.g., Gaussian-3 method)

High-level ab initio methods, such as the Gaussian-3 (G3) theory, provide highly accurate thermochemical data, making them invaluable for studying reaction mechanisms and energetics, particularly for smaller molecules where such intensive computations are feasible.

Photodissociation Channels and Energy Profiles of Related Compounds (e.g., Propylene Sulfide)

The photodissociation of sulfur-containing cyclic compounds has been a subject of both experimental and theoretical interest. Propylene sulfide (C₃H₆S), a compound structurally related to this compound, has been studied extensively. When propylene sulfide is irradiated with light, for instance at 193 nm, it breaks apart through various dissociation channels. acs.orgacs.org

High-level Gaussian-3 (G3) calculations have been employed to map out the potential energy surfaces for these dissociation processes. acs.org This method is used to calculate the energies of the reactant, transition states, intermediates, and products. The agreement between the computationally determined reaction barriers and those estimated from experiments helps to establish the most likely dissociation pathways. acs.org

For propylene sulfide, several primary photodissociation channels have been identified experimentally and confirmed computationally:

S-atom elimination: C₃H₆S → C₃H₆ + S(¹D) or S(³P) acs.orgacs.org

HS elimination: C₃H₆S → C₃H₅ + HS acs.orgacs.org

H₂S elimination: C₃H₆S → C₃H₄ + H₂S acs.orgacs.org

C-S bond cleavage: C₃H₆S → C₂H₃S + CH₃ acs.org

Examination of Structures and Energetics of Neutral Photodissociation Products

Beyond identifying the reaction channels, high-level computational methods like Gaussian-3 (G3) are crucial for examining the specific structures and energies of the neutral fragments produced during photodissociation. acs.org This includes determining the most stable isomers of the products and the transition structures that connect them.

In the G3 study of propylene sulfide photodissociation, the structures and energetics of various C₃H₆S isomers were investigated. researchgate.net It was found that among 19 isomers, thioacetone (B1215245) is the most stable, with propylene sulfide being 17.2 kJ mol⁻¹ less stable. researchgate.net

Quantum-Chemical Calculations in Polymer Science

Quantum-chemical calculations are a fundamental tool in modern polymer science, providing insights into polymerization mechanisms, polymer structure, and properties that are often inaccessible through experiments alone. These calculations can be applied to various aspects of polymer chemistry, from understanding the initiation and propagation steps of polymerization to predicting the conformational characteristics of the final polymer chain. mdpi.comacs.org

In the context of sulfur-containing polymers, quantum-chemical calculations have been used to study the ring-opening polymerization of monomers like propylene sulfide. rsc.org These studies have shown that the energetic barrier for the propagation reaction, which involves the nucleophilic attack of a growing polymer chain on a monomer molecule, is relatively low. rsc.org This low barrier helps to explain why the polymerization of propylene sulfide can be rapid and efficient.

Furthermore, computational methods like Density Functional Theory (DFT) are employed to analyze the molecular structures and evaluate the energetic and spectral properties of polymers and copolymers. mdpi.com For example, DFT calculations can be used to interpret the IR spectra of polymers, helping to confirm the presence of specific functional groups and understand the polymer's structural architecture. mdpi.com The conformational characteristics of polymers, which dictate their physical properties, can also be investigated. For related polymers like poly(ethylene sulfide), ab initio molecular orbital calculations have been used to determine the preferred conformations around the C-C and C-S bonds in the polymer backbone. acs.org

These computational approaches are directly relevant to the study of poly(this compound). Quantum-chemical calculations could be used to:

Investigate the mechanism of ring-opening polymerization of this compound, including the initiation, propagation, and termination steps.

Determine the activation energies for different reaction pathways, shedding light on the reaction kinetics and the feasibility of copolymerization with other monomers. acs.org

Predict the regioselectivity and stereoselectivity of the polymerization, which control the microstructure of the resulting poly(this compound).

Calculate the conformational energies of the polymer chain to understand its flexibility and solution properties.

Nucleophilic Attack Mechanisms on Monomer Molecules

The polymerization of this compound, particularly through an anionic mechanism, is initiated and propagated by the nucleophilic attack of an anion on the monomer molecule. mdpi.comwiley-vch.de Computational studies have been instrumental in elucidating the specific pathways of this attack.

The this compound monomer (4-methyl-1,3,2-dioxathiolane 2-oxide) presents several electrophilic sites for a nucleophile to attack: the two carbon atoms of the ring (the methylene (B1212753) C-5 and the methine C-4) and the sulfur atom. york.ac.uk The mechanism of ring-opening generally follows an SN2 pathway, where the nucleophile attacks a carbon atom, leading to the cleavage of a carbon-oxygen bond and inversion of stereochemistry at the point of attack. mdpi.com

Anionic Ring-Opening Polymerization (AROP): In AROP, the propagating species is an anion, typically an alkoxide, which attacks a monomer molecule to extend the polymer chain. mdpi.com DFT studies on the copolymerization of sulfur dioxide (SO2) and propylene oxide (PO), which directly produces poly(this compound), have shown that the nucleophilic attack of the growing chain end on the PO monomer exhibits poor regioselectivity. rsc.org This means the attack occurs at both the methylene (less substituted) and methine (more substituted) carbons of the epoxide, a finding substantiated by DFT calculations. rsc.org This lack of selectivity contrasts with the anionic polymerization of propylene oxide alone, where attack at the less sterically hindered β-carbon is strongly favored, with a calculated activation energy approximately 6 kJ/mol lower than attack at the α-carbon. psu.edu

Key Nucleophilic Attack Pathways:

Mechanism / ContextAttacking NucleophileSite(s) of Attack on MonomerKey Findings from Computational StudiesReferences
Anionic Polymerization (Propylene Oxide Analogy)Propagating alkoxide anionMethylene (β) and Methine (α) carbonsThe reaction follows an SN2 mechanism. Attack is strongly favored at the less substituted β-carbon due to a lower activation energy barrier. psu.edu
SO2/Propylene Oxide CopolymerizationPropagating sulfite anionMethylene and Methine carbons of Propylene OxideDFT calculations confirm poor regioselectivity, with nucleophilic attack occurring at both carbon centers, leading to an atactic polymer structure. rsc.org
Back-biting (Intramolecular Attack)Propagating alkoxide anionSulfite unit on the polymer backboneAn intramolecular nucleophilic attack on a sulfite unit in the polymer chain can occur, leading to chain scission and the formation of cyclic sulfite by-products. rsc.org
Reductive Decomposition (Battery Electrolyte)ElectronThis compound moleculeDFT studies show that sulfite molecules can readily accept an electron (nucleophilic attack), leading to a radical anion that undergoes ring-opening decomposition. researchgate.net

A significant mechanistic feature revealed in studies of polysulfites is the susceptibility of the sulfite groups within the polymer chain to nucleophilic attack. rsc.org This can lead to an intramolecular "back-biting" reaction, where the active anionic end of a growing chain attacks a sulfite linkage further along the backbone. rsc.orgresearchgate.net This process results in chain cleavage and the formation of stable, small cyclic molecules, such as this compound itself. rsc.org

Furthermore, computational studies on sulfites as electrolyte additives in lithium-ion batteries provide another perspective on nucleophilic attack. researchgate.net In this context, the initial step is the reduction of the sulfite molecule, which can be viewed as a nucleophilic attack by an electron. DFT calculations indicate that sulfite molecules have a high propensity to accept electrons, leading to the formation of a radical anion, which then rapidly decomposes via ring-opening. researchgate.net This highlights the inherent reactivity of the cyclic sulfite structure towards nucleophilic processes.

Electrochemical Applications: Lithium and Sodium Ion Battery Electrolytes

Role as Film-Forming Electrolyte Additive

Propylene (B89431) sulfite (B76179) is recognized for its excellent film-forming properties. researchgate.netcapes.gov.br It acts as a sacrificial component in the electrolyte, decomposing under specific electrochemical conditions to create stable passivation layers. This preemptive decomposition is key to protecting the electrodes and the primary electrolyte solvents from continuous, detrimental side reactions.

Propylene carbonate (PC) is an attractive solvent for battery electrolytes due to its low melting point and high dielectric constant. However, its use with graphite (B72142) anodes is problematic. During the charging process, PC molecules can co-intercalate with lithium ions into the graphite layers, leading to the exfoliation and structural degradation of the anode. rsc.orgresearchgate.netelectrochemsci.org This process significantly reduces the battery's lifespan and performance. researchgate.net

Propylene sulfite is employed as an additive to counteract this issue. researchgate.net Having a higher reduction potential than PC, PS is preferentially reduced on the graphite anode surface. rsc.orgresearchgate.net This initial reduction forms a stable passivating film, known as the Solid Electrolyte Interphase (SEI), on the graphite surface. researchgate.netepa.gov This SEI layer acts as a physical barrier, effectively preventing the larger PC-solvated lithium ions from intercalating and causing graphite exfoliation. rsc.orgresearchgate.netcapes.gov.br Even small quantities of PS, around 5% by volume, can successfully suppress PC co-intercalation. researchgate.netepa.gov This mechanism is crucial for enabling the use of PC-based electrolytes in lithium-ion batteries with graphite anodes. researchgate.net

The formation of a stable and effective Solid Electrolyte Interphase (SEI) is paramount for the long-term cycling stability of lithium-ion and sodium-ion batteries. electrochemsci.org this compound excels as an SEI-forming additive. researchgate.net It participates in the electrochemical reduction process on the anode surface at a potential higher than that of common carbonate solvents like PC. rsc.orgcapes.gov.br

The reduction of sulfite additives like PS occurs before the solvent, passivating the graphite surface and preventing its exfoliation. researchgate.net The resulting SEI layer is composed of the decomposition products of PS. Studies have shown that the reductive decomposition of similar sulfite additives generates a lithium-oxy-sulfite film, which may include inorganic species like lithium sulfite (Li₂SO₃) and organic species such as ROSO₂Li. researchgate.netcapes.gov.brrsc.org This SEI layer is ionically conductive, allowing the passage of Li⁺ or Na⁺ ions, but it is electronically insulating, which prevents further electrolyte reduction and ensures the stability of the anode-electrolyte interface. oaepublish.com The one-electron reduction decomposition of PS bound with a lithium ion is considered easier than that of carbonate esters, indicating that PS is predisposed to form the organic components of the SEI film compared to carbonate esters. researchgate.net

Beyond its role at the anode, this compound also contributes to the formation of a protective layer on the cathode, known as the Cathode Electrolyte Interphase (CEI). oaepublish.comresearchgate.netsciepublish.com The CEI is formed through the oxidation of electrolyte components on the cathode surface, particularly at high voltages. oaepublish.com A stable CEI is crucial for preventing the continuous decomposition of the electrolyte, suppressing parasitic side reactions, and mitigating the dissolution of transition metal ions from the cathode material, especially in high-energy cathodes like Ni-rich NCM (LiNiₓCoᵧMnzO₂). researchgate.netacs.org

This compound and other sulfur-containing additives can be oxidized on the cathode surface to form a CEI layer containing sulfates and sulfites. oaepublish.comsciepublish.com This layer passivates the cathode surface, protecting it from direct contact with the electrolyte and thereby inhibiting further electrolyte oxidation. oaepublish.comresearchgate.net

Facilitation of Solid Electrolyte Interphase (SEI) Formation on Anodes

Interfacial Stability and Performance Enhancement

This compound can create an artificial Cathode Electrolyte Interphase (CEI) through electrochemical oxidation reactions. researchgate.net In studies involving Ni-rich NCM cathodes, it was found that PS has a higher oxidation preference compared to the electrolyte solvents. researchgate.net During the charging process, PS is oxidized on the cathode surface, forming a stable and effective artificial CEI layer. researchgate.net This oxidation is evident in cyclic voltammetry tests, which show an oxidation current at potentials around 3.8 V (vs. Li/Li⁺), indicating the decomposition of PS. researchgate.net

This artificial CEI, rich in sulfur-containing species, acts as a surface stabilizing agent. researchgate.net It effectively suppresses parasitic reactions associated with electrolyte decomposition and prevents the dissolution of transition metal components from the cathode into the electrolyte. researchgate.net First-principle calculations have supported these findings, revealing that PS exhibits a higher oxidation preference and a stronger affinity for Ni²⁺ ions compared to electrolyte solvents, which helps to inhibit the formation of detrimental species at the cathode surface. researchgate.net

The protective interfacial layers formed by this compound significantly enhance the cycling performance and reduce the internal resistance of the battery. The stable SEI prevents the continuous consumption of the electrolyte at the anode, while the CEI protects the cathode from degradation. researchgate.net

This dual-protection mechanism leads to a marked improvement in capacity retention over extended cycling. For example, in one study with Ni-rich NCM cathodes, a cell without any additive showed a low cycling retention of 57.1% after 100 cycles. researchgate.net In contrast, the addition of 2.0 wt% this compound increased the cycling retention to 76.9% under the same conditions. researchgate.net The improvement is attributed to the suppression of continuous electrolyte decomposition, which would otherwise lead to an increase in internal resistance and a corresponding decrease in performance. researchgate.net By stabilizing the electrode-electrolyte interfaces, PS helps to maintain lower internal resistance throughout the battery's life, contributing to better efficiency and longevity. electrochemsci.orgcip.com.cn

Electrochemical Oxidation Reactions for Artificial CEI Layer Development

Electrochemical Decomposition and Reduction Products

The effectiveness of this compound as an electrolyte additive is intrinsically linked to its electrochemical decomposition, which leads to the formation of a protective SEI layer. This layer is crucial for preventing further electrolyte degradation and ensuring the longevity of the battery.

Spectroscopic Identification of SEI Components (e.g., Li2SO3, Li2S, Li2O)

The decomposition of this compound on the electrode surface results in a variety of chemical species that constitute the SEI. Spectroscopic techniques are instrumental in identifying these components.

Upon reduction, this compound contributes to the formation of an SEI layer that is rich in sulfur-containing inorganic species. X-ray Photoelectron Spectroscopy (XPS) has been a key technique for analyzing the composition of the SEI. capes.gov.brtum.de Studies using XPS have identified the presence of lithium sulfite (Li2SO3) as a major reduction product of PS. researchgate.netresearchgate.netrsc.org Further reduction of lithium sulfite can lead to the formation of lithium sulfide (B99878) (Li2S) and lithium oxide (Li2O). researchgate.netrsc.orgresearchgate.net The presence of these inorganic components, particularly Li2S, is believed to enhance the mechanical stability and ionic conductivity of the SEI layer. researchgate.netresearchgate.net

Some research suggests that the reduction of PS can also lead to the formation of organic species, such as lithium alkyl sulfites (ROSO2Li). researchgate.net The combination of these inorganic and organic components creates a complex, multi-layered SEI that effectively passivates the electrode surface. nih.govscispace.com The exact composition of the SEI can be influenced by factors such as the current density during formation. researchgate.net For instance, at high current densities, an inorganic-rich SEI may form initially, followed by the formation of organic components. researchgate.net

Here is a summary of the key SEI components derived from this compound identified by spectroscopic methods:

SEI ComponentSpectroscopic EvidenceReference
Lithium Sulfite (Li2SO3)XPS researchgate.netresearchgate.netrsc.org
Lithium Sulfide (Li2S)XPS researchgate.netrsc.orgresearchgate.net
Lithium Oxide (Li2O)XPS researchgate.netrsc.orgnih.gov
Lithium Alkyl Sulfites (ROSO2Li)FTIR, XPS researchgate.net

Volatile Species Evolution During Electrochemical Cycling

The electrochemical decomposition of electrolytes, including those containing this compound, can lead to the generation of volatile species or gases. Monitoring this gas evolution is crucial for understanding degradation mechanisms and ensuring battery safety. soton.ac.uk

Compatibility Studies with Electrode Materials

The performance and stability of an electrolyte are highly dependent on its compatibility with both the anode and the cathode. This compound has been investigated for its compatibility with various electrode materials, demonstrating both benefits and challenges.

Lithium Anode Compatibility

For next-generation high-energy-density batteries, the lithium metal anode is a key component. However, its high reactivity and tendency to form dendrites during cycling pose significant challenges. researchgate.net this compound has been studied as an additive to improve the compatibility of electrolytes with lithium metal anodes. nasa.gov

The addition of PS to the electrolyte promotes the formation of a more stable and uniform SEI on the lithium metal surface. researchgate.net This SEI, enriched with inorganic species like Li2S, is believed to be mechanically more robust than the SEI formed from conventional carbonate electrolytes, which is often rich in Li2O. researchgate.netresearchgate.net A stable SEI can effectively suppress the growth of lithium dendrites, leading to improved cycling stability and safety. researchgate.net The formation of a Li2S-rich inner layer in the SEI is considered particularly beneficial for stabilizing the lithium metal anode. researchgate.netresearchgate.net

Ni-Rich Layered Oxide Cathodes

Ni-rich layered oxides, such as LiNixMnyCo1-x-yO2 (NMC), are promising cathode materials due to their high specific capacity. mdpi.comresearchgate.net However, they often suffer from poor interfacial stability, especially at high voltages, leading to continuous electrolyte decomposition and capacity fade. researchgate.netresearchgate.net

This compound has been investigated as a surface-stabilizing agent for Ni-rich cathodes. researchgate.netinu.ac.kr It can be preferentially oxidized on the cathode surface to form a protective cathode-electrolyte interphase (CEI). researchgate.net This CEI layer can suppress parasitic reactions between the highly reactive Ni-rich cathode and the electrolyte, thereby improving the cycling performance and thermal stability of the battery. researchgate.netresearchgate.net First-principle calculations have suggested that PS has a higher oxidation preference and a stronger affinity for Ni2+ ions compared to common electrolyte solvents, which helps in mitigating the dissolution of transition metals from the cathode. researchgate.netresearchgate.net The use of PS can lead to a significant increase in capacity retention in cells with Ni-rich cathodes. researchgate.net

Influence on Electrolyte Conductivity and Electrochemical Window

The addition of this compound to an electrolyte formulation can influence its fundamental electrochemical properties, namely ionic conductivity and the electrochemical stability window.

The impact of PS on ionic conductivity can vary. In some cases, the addition of sulfur-containing additives like PS has been observed to slightly increase the ionic conductivity of the electrolyte. researchgate.net This could be attributed to a wider liquid range or a higher dielectric constant compared to standard carbonate electrolytes. researchgate.net However, in other formulations, particularly those with high concentrations of additives, a decrease in ionic conductivity might be observed due to an increase in viscosity. osti.gov

Comparative Analysis with Other Electrolyte Additives

The performance of this compound (PS) as an electrolyte additive is often evaluated by comparing it against other established or emerging film-forming additives. These comparisons are crucial for understanding its relative advantages and disadvantages in enhancing battery performance, particularly in the context of forming a stable solid electrolyte interphase (SEI) on the anode.

This compound is frequently benchmarked against ethylene (B1197577) sulfite (ES), vinylene carbonate (VC), and vinyl ethylene sulfite (VES), which are also known for their ability to form protective SEI layers. osf.io

Ethylene Sulfite (ES): Both PS and ES are cyclic sulfites and share similarities in their film-forming mechanisms. researchgate.net However, they exhibit key differences in their electrochemical stability. The decomposition potential of PS is significantly higher than 4.5V, making it suitable as a stable solvent in high-voltage lithium-ion batteries. researchgate.netcapes.gov.br In contrast, ES has a lower decomposition potential of less than 3.5V, restricting its use primarily to an additive role. researchgate.netcapes.gov.br Despite this, both PS and ES demonstrate excellent film-forming capabilities. researchgate.netcapes.gov.br Computational studies indicate that the one-electron reduction of Li+-solvated ES and PS is easier than that of carbonate esters, suggesting they are preferentially reduced to form an organic-rich SEI. researchgate.net However, some studies have noted that the SEI or cathode electrolyte interphase (CEI) films formed by ES can be less dense and unstable, leading to continuous gas production during battery cycling and storage, which can be a significant drawback. researchgate.netcip.com.cn

Vinylene Carbonate (VC): VC is one of the most widely used and effective SEI-forming additives. When used in combination with PS, it can contribute to a stable SEI layer. capes.gov.br Analysis of commercial cells using a 1 wt.% VC + 1 wt.% PS additive mixture showed that sulfur species from the reduction of PS were incorporated into the SEI. capes.gov.br However, during aging, these sulfur-containing components tended to dissolve, and the SEI composition shifted from organic to inorganic species, which was correlated with a deterioration in cycle performance. capes.gov.br Like other additives, VC is reduced at a potential higher than the main solvent, forming a passivating film. osti.gov

Vinyl Ethylene Sulfite (VES): VES is a noteworthy additive because its molecular structure contains both a vinylene group (similar to VC) and a sulfite group (similar to ES and PS). researchgate.net This dual-functional structure is expected to combine the beneficial effects of both types of additives. researchgate.net Studies show that VES is reduced electrochemically at a potential that precedes the decomposition of propylene carbonate (PC), forming an effective SEI layer. researchgate.netrsc.org The reduction products of VES include species like ROSO₂Li, Li₂SO₃, and butadiene, which contribute to the SEI composition. researchgate.netrsc.org Further reduction of Li₂SO₃ to Li₂S and Li₂O can also occur. rsc.org The presence of the vinylene group is thought to enhance the stability and performance of the resulting SEI, potentially offering advantages over additives with only a single functional group. researchgate.net

Table 1: Comparative Properties of Electrolyte Additives

AdditiveChemical FamilyKey Structural Feature(s)Decomposition/Reduction PotentialPrimary SEI ComponentsNoted Advantages & Disadvantages
This compound (PS) Cyclic SulfiteSix-membered sulfite ring> 4.5 V vs. Li/Li+ researchgate.netcapes.gov.brLi₂SO₃, ROSO₂Li, Li₂S, Li₂O researchgate.netresearchgate.netAdv: High voltage stability, excellent film-forming properties. researchgate.netcapes.gov.brDisadv: SEI components can dissolve during aging. capes.gov.br
Ethylene Sulfite (ES) Cyclic SulfiteFive-membered sulfite ring< 3.5 V vs. Li/Li+ researchgate.netcapes.gov.brLi₂SO₃, ROSO₂Li rsc.orgrsc.orgAdv: Excellent film-forming properties. researchgate.netDisadv: Low oxidative stability, can cause continuous gas generation. researchgate.netcip.com.cn
Vinylene Carbonate (VC) Cyclic CarbonateC=C double bond in a five-membered ring~1.2 V vs. Li/Li+ (Reduction) researchgate.netPolycarbonates, Li₂CO₃Adv: Forms effective, passivating SEI. osti.govDisadv: Potential chemical instability. osti.gov
Vinyl Ethylene Sulfite (VES) Cyclic SulfiteSulfite group and vinylene groupReduction precedes PC decomposition researchgate.netrsc.orgROSO₂Li, Li₂SO₃, Li₂S, Li₂O, Butadiene researchgate.netrsc.orgAdv: Combines benefits of VC and ES, good film-former. researchgate.netDisadv: Complex decomposition pathway.

The electrochemical performance of cyclic sulfites as electrolyte additives is intrinsically linked to their molecular structure. researchgate.net Key structural aspects like the ring size, the presence of substituent groups, and the inherent properties of the sulfite functional group dictate their reduction potentials, the composition of the SEI layer, and ultimately, the battery's cycling stability and efficiency.

The fundamental similarity in structure between cyclic sulfites and the widely used cyclic carbonates is a key reason for their investigation as additives. researchgate.netcapes.gov.br However, the substitution of a carbonyl carbon with a sulfur atom introduces significant differences in bond lengths and angles, which alters the electronic structure and reduction behavior. researchgate.netcapes.gov.br Generally, cyclic sulfite additives are designed to have a lowest unoccupied molecular orbital (LUMO) energy that is lower than that of the primary solvent molecules (like propylene carbonate), ensuring they are preferentially reduced at the anode surface. researchgate.net

The reduction of cyclic sulfites like PS leads to the formation of an SEI layer rich in lithium sulfite (Li₂SO₃) and lithium alkyl sulfites (ROSO₂Li). researchgate.net These sulfur-containing species are believed to form a stable and compact passivation layer that effectively suppresses the continued decomposition of the electrolyte and prevents the co-intercalation of solvent molecules into the graphite anode. researchgate.netresearchgate.net

Comparative studies within the sulfite family reveal clear structure-performance trends:

Cyclic vs. Linear Structures: Cyclic sulfites, such as this compound and ethylene sulfite, generally exhibit superior performance in forming stable SEI layers compared to their linear counterparts like dimethyl sulfite or diethyl sulfite. google.com The cyclic structure is more effective at creating a passivating film on the electrode surface. researchgate.net

Impact of Ring Substituents: The methyl group in this compound, compared to the unsubstituted ethylene sulfite, influences its physical properties and electrochemical stability. researchgate.net PS has a higher decomposition potential than ES, making it more suitable for higher voltage applications. researchgate.netcapes.gov.br Other substitutions, as seen in butylene sulfite (BS), also prove effective in suppressing PC co-intercalation by forming a stable SEI composed mainly of lithium-oxy-sulfite species. researchgate.net

Sulfites vs. Sulfates: While both are sulfur-containing cyclic compounds, cyclic sulfates like ethylene sulfate (B86663) (DTD) are also effective additives. cip.com.cncapes.gov.br The higher oxidation state of sulfur (+6) in sulfates compared to sulfites (+4) can lead to decomposition products that are more stable at higher potentials. researchgate.net

Ethylene Sulfite (ES), Vinylene Carbonate (VC), Vinyl Ethylene Sulfite (VES)

Li+ Solvation and Desolvation Dynamics in this compound-Containing Electrolytes

The dynamics of lithium-ion (Li+) solvation and desolvation at the electrode-electrolyte interface are critical processes that govern charge transfer kinetics and SEI formation. oaepublish.comustl.edu.cn In electrolytes based on propylene carbonate (PC), the strong interaction between Li+ and PC molecules presents a significant challenge. acs.org PC solvates Li+ more strongly than ethylene carbonate (EC), leading to a high energy barrier for desolvation, which is the process of removing the solvent shell from the Li+ ion before it intercalates into the anode. acs.orgsemanticscholar.org This high desolvation energy for the [Li(PC)n]+ complex is a primary reason for the co-intercalation of these solvated ions into graphite, causing exfoliation and rapid capacity fade. osf.iosemanticscholar.org

The primary role of this compound as an additive in these electrolytes is to fundamentally alter the interfacial reaction pathway. PS does not primarily function by changing the bulk electrolyte's solvation structure but by being sacrificially reduced at the anode surface before the [Li(PC)n]+ complexes. rsc.orgnih.gov

Key aspects of this process include:

Preferential Reduction: PS has a higher reduction potential compared to PC. rsc.org This ensures that when the cell is first charged, PS molecules at the anode surface are reduced first, initiating the formation of the SEI layer. nih.gov

SEI Formation: The reduction products of PS, including lithium sulfite and organic sulfite species, precipitate onto the anode surface. researchgate.net This creates a physical and electrochemical barrier—the SEI—that is permeable to Li+ ions but electronically insulating. nih.gov

Blocking Solvent Co-intercalation: Once this stable SEI is formed, it prevents the larger [Li(PC)n]+ solvated complexes from reaching the graphite surface and co-intercalating. osf.io The Li+ ions can then desolvate at the SEI-electrolyte interface and diffuse through the SEI to intercalate into the anode. ustl.edu.cn

Therefore, PS facilitates a more favorable desolvation pathway indirectly. Instead of the high-energy desolvation of [Li(PC)n]+ directly on the graphite surface, Li+ desolvation occurs at the newly formed SEI. The composition and structure of the PS-derived SEI are more conducive to stable and efficient Li+ transport. The solvation shell of Li+ in the bulk electrolyte is complex; at dilute concentrations, Li+ is typically coordinated by four PC molecules, but at higher salt concentrations, anions like PF₆⁻ enter the first solvation shell, reducing the number of coordinated PC molecules to two. rsc.org While PS is a minor component and doesn't drastically alter this bulk solvation, its interfacial action is what enables the successful use of PC-based electrolytes by circumventing the problematic desolvation step that would otherwise lead to electrode damage. acs.orgsemanticscholar.org

Polymer Chemistry and Advanced Materials Science Applications

Polymerization of Propylene (B89431) Sulfide (B99878) (PS) and Related Thioethers

The ring-opening polymerization of episulfides like propylene sulfide is a well-established method for producing polythioethers. acs.org The high degree of ring strain in the three-membered thiirane (B1199164) ring is the primary driving force for polymerization. wiley-vch.de Anionic ROP, in particular, has been extensively studied for PS, offering pathways to polymers with controlled molecular weights and narrow molecular weight distributions. capes.gov.br

The anionic ROP of propylene sulfide proceeds via a nucleophilic attack on one of the carbon atoms of the thiirane ring, leading to the opening of the ring and the formation of a propagating thiolate anion. psu.edumdpi.com This process is characteristic of a living polymerization, where the active chain ends are preserved throughout the reaction, allowing for the sequential addition of monomers to create block copolymers. researchgate.netgoogle.com The polymerization typically follows first-order kinetics with respect to the monomer concentration. rsc.org

The general mechanism for the anionic ROP of a cyclic monomer can be described as the nucleophilic attack of an initiator on the monomer to generate an anionic propagating species. rsc.org In the case of unsymmetrical monomers like propylene sulfide, the nucleophile can attack either the α-carbon or the β-carbon of the thiirane ring. psu.edu The regioselectivity of this attack influences the resulting polymer's microstructure.

The kinetics of the polymerization, including the rates of initiation and propagation, are crucial for achieving controlled polymerization. wiley-vch.de For a polymerization to be considered "living," the rate of initiation should be as fast as or faster than the rate of propagation, ensuring that all polymer chains grow simultaneously. semanticscholar.org

A variety of initiating systems have been developed for the anionic ROP of propylene sulfide, each offering distinct advantages in terms of control over the polymerization process and the resulting polymer architecture.

Potassium xanthates, particularly when complexed with crown ethers like 18-crown-6 (B118740), have emerged as highly efficient initiators for the ROP of propylene sulfide. rsc.orgresearchgate.net The crown ether complexes the potassium cation, generating a "naked" and highly nucleophilic thiolate anion that readily initiates polymerization. rsc.org This system allows for the rapid synthesis of high molecular weight poly(propylene sulfide) (up to 250 kDa) with narrow molecular weight distributions (Đ = 1.1–1.4) at low temperatures (0 °C). rsc.orgresearchgate.net Quantum-chemical calculations have shown that the energy barrier for the propagation step, involving the attack of the "naked" thiolate on a PS molecule, is significantly lower than that of the initiation step. rsc.org This leads to a very high rate of chain propagation. rsc.org

However, a notable characteristic of this system is the observed lack of a linear relationship between the experimental number-average molecular weight (Mn) and the initial monomer-to-initiator ratio ([M]/[I]). rsc.org This is attributed to the extremely fast propagation rate, which can lead to the polymerization approaching completion before all of the initiator is consumed. rsc.org

Thiol-containing aluminum-based initiators, referred to as SAl initiators, provide a versatile and controlled method for the polymerization of propylene sulfide. rsc.orgdigitellinc.com These initiators can produce high molecular weight PPS (up to 100 kg/mol ) with relatively narrow polydispersity (Đ < 1.4). rsc.org A key advantage of SAl initiators is their ability to facilitate the copolymerization of propylene sulfide with epoxides, such as epichlorohydrin (B41342) (ECH) and propylene oxide (PO), to create statistical and block copolymers. rsc.orgdigitellinc.com

The structure of the SAl initiator can be modified to control the polymer architecture. For instance, di-functional and tetra-functional SAl initiators have been synthesized to produce ABA triblock and star-shaped copolymers, respectively. digitellinc.com This method offers a robust strategy for preparing well-defined copolymers of episulfides and epoxides. digitellinc.com

Alcohols and primary amines can also be used to initiate the anionic ROP of propylene sulfide, typically in the presence of a γ-thiolactone and a base. acs.org This one-pot, two-step method involves the initial ring-opening of the γ-thiolactone by the alcohol or amine, which generates a thiol that then initiates the polymerization of PS. acs.org This approach allows for the synthesis of well-defined α,ω-heterotelechelic poly(propylene sulfide) with controlled molar masses up to 10 kg·mol⁻¹. acs.org The linkage between the initiator and the polymer chain is an ester or an amide bond, depending on whether an alcohol or amine is used as the initiator. acs.org

The use of primary amines for the N-carboxyanhydride (NCA) ring-opening polymerization is another relevant strategy, as the resulting polymers have a primary amine terminal end that can be used for further functionalization. nih.gov

The anionic ROP of propylene sulfide often exhibits characteristics of a living polymerization, which is crucial for controlling the molecular weight and architecture of the resulting polymer. researchgate.netgoogle.com Key features of a living polymerization include:

The number-average molecular weight (Mn) increases linearly with monomer conversion. google.com

The number of polymer chains remains constant throughout the polymerization. google.com

The molecular weight can be predetermined by the stoichiometry of the reaction (the ratio of monomer to initiator). google.com

The resulting polymers have a narrow molecular weight distribution (low polydispersity). google.com

The active chain ends can be used to synthesize block copolymers by sequential monomer addition. google.com

Various initiating systems have demonstrated the ability to achieve living polymerization of propylene sulfide. For instance, initiation with naphthylsodium in tetrahydrofuran (B95107) has been shown to produce living polymers, resulting in high molecular weight PPS (up to 320 kg/mol ⁻¹) with very narrow molecular weight distributions. researchgate.netrsc.org Similarly, SAl initiators enable controlled, living polymerizations of PS. rsc.org

The ability to control the molecular weight is a significant advantage of living polymerization. By adjusting the initial monomer-to-initiator ratio, polymers with predictable molecular weights can be synthesized. semanticscholar.org This control is essential for tailoring the properties of poly(propylene sulfide) for specific applications in advanced materials science.

Initiating SystemKey FeaturesResulting Polymer Characteristics
Potassium Xanthates and Crown Ether Complexes Thiol-free approach; uses potassium O-methyl xanthate with 18-crown-6 ether. rsc.orgHigh Mn (up to 250 kDa), narrow MWD (1.1–1.4), very fast propagation. rsc.orgresearchgate.net
Thio-Aluminum (SAl) Based Initiators Utilizes thiol-containing aluminum initiators. rsc.orgdigitellinc.comHigh Mn (up to 100 kg/mol ), narrow polydispersity (Đ < 1.4), enables copolymerization with epoxides. rsc.orgdigitellinc.com
Alcohol and Primary Amine Initiators One-pot, two-step method using γ-thiolactones. acs.orgControlled molar mass up to 10 kg·mol⁻¹, produces α,ω-heterotelechelic polymers. acs.org
Naphthylsodium Anionic initiator in THF. researchgate.netrsc.orgHigh Mn (up to 320 kg/mol ⁻¹), very narrow MWD. researchgate.netrsc.org
Thio-Aluminum (SAl) Based Initiators

Synthesis of Homo- and Copolymers of Propylene Sulfide

The synthesis of poly(propylene sulfide) (PPS) and its copolymers is a significant area of research due to the polymer's unique properties, such as its high refractive index and oxidation-responsive nature. A facile and controlled method for producing propylene sulfide (PS) homopolymers and its copolymers involves the use of thio-aluminum (SAl) based initiators. rsc.orgrsc.org This approach allows for living and controlled polymerization, enabling the synthesis of homopolymers with number-averaged molecular weights (Mn) up to 100 kg/mol while maintaining narrow polydispersity (Đ < 1.4). rsc.orgrsc.org The molecular weight can be precisely controlled by adjusting the monomer-to-initiator ratio. rsc.org

The polymerization is typically initiated by a compound like BnSAlMe2, and the resulting polymers are characterized using techniques such as size-exclusion chromatography (SEC), differential scanning calorimetry (DSC), and nuclear magnetic resonance (NMR) spectroscopy. rsc.org

The versatility of thio-aluminum (SAl) based initiators extends to the synthesis of various copolymer architectures. researchgate.net Statistical and block copolymers of propylene sulfide (PS) with epoxides, such as propylene oxide (PO) or epichlorohydrin (ECH), can be readily synthesized. rsc.orgrsc.org This represents a significant advancement, particularly for the statistical copolymerization of PS and epoxides, where similar reactivity ratios allow for fine control over the copolymer composition. rsc.orgrsc.org Block copolymers are synthesized through the sequential addition of monomers, a process that does not require intermediate preparative steps. rsc.orgrsc.org

The architecture of the resulting polymer can be controlled by modifying the initiator. rsc.orgrsc.org For instance, the synthesis of ABA triblock copolymers is achieved by using a di-functional (d-H) SAl initiator. rsc.orgrsc.org Furthermore, amphiphilic block copolymers, such as poly(ethylene glycol)-b-poly(propylene sulfide) (PEG-b-PPS), can be created by using poly(ethylene glycol) (PEG) as a macroinitiator. rsc.orgrsc.org These advanced architectures are crucial for applications in fields like drug delivery and nanotechnology. researchgate.netresearchgate.net

Table 1: Examples of Propylene Sulfide Copolymer Synthesis

Initiator/MacroinitiatorComonomer(s)Copolymer ArchitectureReference(s)
Thio-aluminium (SAl)Propylene Oxide (PO), Epichlorohydrin (ECH)Statistical rsc.org, rsc.org
Thio-aluminium (SAl)Propylene Oxide (PO), Epichlorohydrin (ECH)Block (Diblock) rsc.org, rsc.org
Di-functional (d-H) SAlPropylene SulfideABA Triblock rsc.org, rsc.org
Poly(ethylene glycol) (PEG)Propylene SulfideDiblock (PEG-b-PPS) rsc.org, rsc.org

A novel class of diblock copolymers, poly(sarcosine)-b-poly(propylene sulfide) (PSarc-b-PPS), has been developed for applications in nanomedicine, particularly for creating nanostructures for controlled drug delivery. nih.govrsc.org Poly(sarcosine) (PSarc) is a hydrophilic, non-immunogenic polypeptoid, while poly(propylene sulfide) (PPS) is a versatile hydrophobic polymer whose sulfide units can be oxidized to more hydrophilic sulfoxides and sulfones, making it stimuli-responsive. nih.gov

The synthesis of these copolymers has been optimized through the development of a combinatorial library, allowing for the rapid screening of various hydrophilic-to-hydrophobic weight fractions (fPSarc) to determine their self-assembly characteristics. nih.govrsc.org A key component in this synthesis is the use of a cysteine initiator with a phenylthiosulfate protecting group, which acts as a linker between the two blocks. nih.gov This strategy enables the unrestricted pairing of different chain lengths of PSarc and PPS. nih.gov The resulting amphiphilic PSarc-b-PPS copolymers have been shown to self-assemble in aqueous media into various stable nanostructures, including micelles and vesicles, demonstrating their potential as a versatile platform for fabricating nanocarriers. nih.govrsc.org

Table 2: Characterization of PSarc-b-PPS Copolymer Library

PSarc UnitsPPS UnitsHydrophilic Weight Fraction (fPSarc)Assembled MorphologyReference(s)
22250.52Micelles/Vesicles nih.gov
22350.44Micelles/Vesicles nih.gov
22620.30Micelles/Vesicles nih.gov
29250.58Micelles/Vesicles nih.gov
29350.52Micelles/Vesicles nih.gov
29620.36Micelles/Vesicles nih.gov
Statistical, Block, and ABA Copolymer Architectures

Copolymerization with Sulfur Dioxide (SO2) and Epoxides

The copolymerization of sulfur dioxide (SO2) with epoxides like propylene oxide (PO) is an important method for synthesizing sulfur-containing polymers, specifically poly(alkylene sulfite)s. rsc.org This reaction is significant for utilizing SO2, a common industrial byproduct, to create high-value materials. rsc.org However, the process is often complicated by side reactions that can lead to mixed polymer segments (polysulfite vs. polyether), the formation of cyclic by-products, and a lack of control over molecular weight. rsc.orgacs.org Studies have shown that while SO2 activates monomers like epoxides and thiiranes toward ring-opening polymerization, propylene sulfide itself does not readily form copolymers with SO2 under certain anionic conditions where propylene oxide does. acs.orgresearchgate.netresearchgate.net

Recent advancements have demonstrated that simple organic ammonium (B1175870) salts, such as bis(triphenylphosphine)iminium chloride (PPNCl), can effectively catalyze the alternating copolymerization of SO2 with epoxides. rsc.orgacs.orgrsc.org This catalytic system allows for the synthesis of well-defined polysulfites under mild conditions. acs.org

Detailed analysis of the polymer's main-chain structure using Nuclear Magnetic Resonance (NMR) spectroscopy, Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS), and Electrospray Ionization-Mass Spectrometry (ESI-MS) has confirmed that the resulting polymer is a perfectly alternating copolymer of SO2 and propylene oxide. rsc.org Any co-present polyether segments were found to have a cyclic structure, resulting from the cationic homopolymerization of propylene oxide, a separate side reaction. rsc.org The linear relationship between molecular weight and monomer conversion, along with chain extension experiments, indicates the living polymerization character of this copolymerization, allowing for controlled synthesis. rsc.orgrsc.org

A common challenge in the copolymerization of SO2 and epoxides is the formation of cyclic sulfite (B76179) by-products. rsc.orgresearchgate.net Research has elucidated the mechanism behind the formation of these by-products. It is proposed that cyclic sulfites are generated via an alkoxide "back-biting" at the sulfite units already incorporated into the polymer chain. rsc.orgrsc.org This intramolecular reaction leads to the cleavage of the polymer chain and the formation of a stable cyclic molecule. tdx.cat

However, under certain optimized conditions, the formation of these by-products can be minimized. For instance, using a zinc glutarate catalyst for the copolymerization of SO2 and propylene oxide resulted in a high yield of poly(propylene sulfite) with no detectable formation of cyclic this compound. researchgate.net Similarly, the use of PPNCl as a catalyst for the SO2/PO copolymerization can efficiently suppress this side reaction, with almost no cyclic sulfite detected by 1H NMR analysis of the reaction mixture. rsc.org

The regioselectivity of the copolymerization of SO2 with an asymmetric epoxide like propylene oxide (PO) is a critical factor that determines the final polymer microstructure. rsc.org Studies involving the copolymerization of SO2 with optically pure (R)- or (S)-propylene oxide, catalyzed by PPNCl, have revealed poor regioselectivity. rsc.org

The analysis of the hydrolyzed copolymer product showed a low enantiomeric excess. rsc.orgrsc.org For example, when (R)-PO was used, the ring-opening of the epoxide occurred preferentially at the methene carbon (less substituted) in approximately 72% of the events, while attack at the methine carbon (more substituted) occurred in the remaining 28%. rsc.org This lack of complete regioselectivity was further supported by density functional theory (DFT) calculations. rsc.orgrsc.org It was also observed that the regioselectivity of the copolymerization tends to decrease as the reaction temperature increases. rsc.org

Generation of Cyclic Sulfite By-Products and Reaction Mechanisms

Functionalization of Polysulfides and Redox Responsiveness

The functionalization of polymers to impart stimulus-responsiveness is a key area of materials research. Polymers that can change their properties in response to a redox (reduction-oxidation) signal are particularly valuable for biomedical and electronic applications. Poly(propylene sulfide) (PPS), a polymer structurally related to this compound, is a cornerstone of this field due to its inherent redox activity.

The redox responsiveness of PPS is rooted in the thioether linkages of its backbone. These sulfur atoms can be oxidized to form more polar sulfoxides and, with stronger oxidants, sulfones. rsc.org This transformation from a hydrophobic sulfide to a hydrophilic sulfoxide (B87167)/sulfone is the fundamental mechanism behind the material's responsiveness. For example, researchers have demonstrated that nanoparticles made from poly(propylene sulfide) respond differently to various reactive oxygen species (ROS). Hydrogen peroxide tends to convert the sulfides to sulfoxides, while hypochlorite (B82951) can further oxidize them to sulfones, showcasing a tunable response based on the specific chemical stimulus. rsc.org

This principle allows for the design of "smart" materials. For instance, functional, redox-responsive gels have been created from PPS derivatives. mit.edu By employing specific chemical strategies like benzoquinone conjugate addition, it is possible to synthesize poly(phenylene sulfide) derivatives that bear redox-active hydroquinones directly in the polymer backbone. mit.edu These materials exist as gels that can swell in organic solvents and exhibit noticeable changes in color and swelling behavior when subjected to redox changes. mit.edu This ability to create dynamically changing polymer networks opens avenues for creating materials that can be altered or even depolymerized under ambient conditions through repeated redox cycling. mit.edu

Emerging Applications in Advanced Materials

The unique properties of this compound and its related polymers are being leveraged in cutting-edge material science applications, from sophisticated medical treatments to next-generation energy solutions.

The development of effective drug delivery systems aims to boost therapeutic efficacy while minimizing side effects. dovepress.com Self-assembled nanostructures, which form spontaneously from individual molecules into well-defined architectures, are a highly promising platform for this purpose. dovepress.commdpi.com

A prominent application of the redox-responsive nature of poly(propylene sulfide) (PPS) is in the creation of smart drug delivery vehicles. nih.gov Scientists have engineered triblock copolymers that consist of a central hydrophobic block of PPS flanked by two hydrophilic blocks of a polymer like polyethylene (B3416737) glycol (PEG). nih.gov In an aqueous solution, these molecules self-assemble into hollow, spherical nanostructures known as vesicles. nih.gov

The functionality of these vesicles as drug carriers lies in their redox-triggered disassembly.

Encapsulation: Under normal physiological conditions, the hydrophobic PPS block is stable and forms the core of the vesicle's bilayer membrane, effectively encapsulating a therapeutic agent within. nih.gov

Stimulus and Release: In environments with high concentrations of reactive oxygen species (ROS), such as inflamed tissues or tumor sites, the thioether groups in the PPS block are oxidized. rsc.orgnih.gov This chemical change converts the hydrophobic PPS into a more hydrophilic sulfoxide or sulfone. The shift in polarity destabilizes the vesicular structure, causing it to break apart and release its drug payload precisely at the target site. nih.gov

This "bottom-up" approach of designing materials at the molecular level allows for the creation of sophisticated delivery systems that can respond to specific biological cues. nih.gov

This compound is a significant component in the electrolytes of advanced energy storage devices, particularly lithium-ion batteries. google.comsigmaaldrich.com It is primarily used as a high-performance additive to improve the stability and longevity of the battery. sigmaaldrich.commendelchemicals.com Its main function is to participate in the formation of a stable protective layer on the surface of the electrodes. researchgate.netresearchgate.net

This protective layer, known as the solid electrolyte interphase (SEI) on the anode and the cathode-electrolyte interphase (CEI) on the cathode, is crucial for battery performance. This compound is particularly effective in this role because it decomposes at a specific voltage during the initial charging cycles to form a robust and uniform film. researchgate.netresearchgate.net This film is electronically insulating but ionically conductive, allowing lithium ions to pass through while preventing the destructive decomposition of the main electrolyte solvent. researchgate.net

Research has highlighted several key advantages of using this compound in lithium-ion batteries:

Enhanced Stability: It improves the decomposition resistance of the electrolyte, especially at high temperatures. sigmaaldrich.com

Improved Performance with Advanced Electrodes: Electrolyte formulations containing cyclic sulfites like this compound have shown significantly improved coulombic efficiency and capacity retention in cells with high-capacity silicon alloy anodes and nickel-rich cathodes (NMC). google.com

Superiority of Cyclic Structures: Studies comparing different sulfur-containing solvents have found that cyclic structures, such as 1,3-propylene sulfite and 1,2-propyleneglycol sulfite, provide superior performance compared to linear sulfur-containing compounds. google.com

Cathode Protection: As a functional additive, 1,2-propyleneglycol sulfite can create an artificial CEI on the surface of Ni-rich cathodes through electrochemical oxidation, which suppresses parasitic reactions and enhances the cycling performance of the cell. researchgate.net

The table below summarizes findings from a study on the effect of 1,2-propyleneglycol sulfite (PGS) as a surface stabilizing agent for Ni-rich cathodes.

Additive ConcentrationCycling Performance (Capacity Retention after 100 cycles)
0 wt% PGS (Control)57.1%
2.0 wt% PGS76.9%
Data sourced from a study on Ni-rich NCM cathode materials. researchgate.net

This demonstrates a significant improvement in battery stability with the inclusion of the this compound additive.

Reaction Mechanisms and Fundamental Chemical Transformations

Electrochemical Reaction Mechanisms

Propylene (B89431) sulfite (B76179) is recognized for its role as a film-forming additive in the electrolytes of lithium-ion batteries. Its electrochemical reactions at the electrode surface are crucial for forming a stable solid electrolyte interphase (SEI), which is essential for battery performance and longevity. The decomposition of propylene sulfite is initiated by electron transfer from the anode, leading to distinct reaction pathways.

The reductive decomposition of this compound (PS) at an electrode surface can proceed through two primary mechanisms: a one-electron pathway and a two-electron pathway.

One-Electron Reduction: Theoretical studies indicate that the one-electron reduction decomposition of this compound, particularly when complexed with a lithium ion (Li+), is more favorable than that of common carbonate-based solvents like propylene carbonate (PC) and ethylene (B1197577) carbonate (EC). umsystem.edu This initial reduction is thermodynamically preferred, meaning PS is reduced before the bulk solvent, which is a key attribute for an effective SEI-forming additive. umsystem.edursc.org The process begins with the acceptance of a single electron to form a radical anion. This is followed by a ring-opening reaction, which is a critical step in the formation of the SEI layer. mdpi.comresearchgate.net The resulting open-chain radical can then undergo further reactions, such as dimerization, to form organic components of the SEI. researchgate.net Studies on the analogous ethylene sulfite (ES) show that this one-electron pathway leads to the formation of products like (CH₂OSO₂Li)₂. researchgate.net

The general consensus from density functional theory (DFT) calculations is that for sulfites like PS, the one-electron reduction pathway leading to organic SEI components is more readily initiated than for carbonate esters. umsystem.eduresearchgate.net

The initial electrochemical reduction of this compound leads to the formation of a radical anion, which is unstable and rapidly undergoes a ring-opening reaction. mdpi.com This cleavage of the cyclic structure is a pivotal transformation, generating highly reactive radical species.

Following the ring-opening, these species can participate in several subsequent reactions, with dimerization being a significant pathway. Dimerization involves the combination of two open-chain radical anions to form stable, larger molecules that become integral parts of the SEI film. For the related ethylene sulfite, the dimerization of the ring-opened radical leads to the formation of lithium ethylene dicarbonate (B1257347) and other organic sulfur compounds. researchgate.net It is inferred that the primary products responsible for the protective film include lithium alkyl sulfites and dimers like (CH₂CH(CH₃)OSO₂Li)₂. researchgate.netnih.gov These reactions contribute to a stable passivation layer on the anode, preventing the continuous decomposition of the electrolyte and the co-intercalation of solvent molecules into the graphite (B72142) structure, which can cause exfoliation and degrade battery performance. nih.govacs.org

One-Electron vs. Two-Electron Reductive Decomposition Pathways

Photodissociation Pathways of Analogous Compounds

To understand the fundamental bond-breaking processes in cyclic sulfites, studies on analogous compounds like propylene sulfide (B99878) (a thiirane) provide valuable insight. When subjected to ultraviolet light, these molecules absorb energy and break apart through various photodissociation channels.

Photofragment translational spectroscopy studies on propylene sulfide, when irradiated with 193 nm light, have identified several primary channels for its decomposition into neutral products. researchgate.net The main observed dissociation pathways are:

Sulfur atom elimination: Forming a sulfur atom in either the singlet (¹D) or triplet (³P) electronic state, along with a propylene (C₃H₆) molecule. researchgate.net This is a dominant channel. researchgate.net

HS elimination: Producing a hydrosulfide (B80085) radical (HS) and a C₃H₅ radical.

H₂S elimination: Yielding a hydrogen sulfide molecule (H₂S) and a C₃H₄ molecule (propyne or allene).

CH₃ elimination: Involving the cleavage of a carbon-carbon bond to form a methyl radical (CH₃) and a C₂H₃S radical. researchgate.net

The branching ratio between the two sulfur atom elimination channels, S(¹D) + C₃H₆ and S(³P) + C₃H₆, was found to be approximately 2.6:1. researchgate.net

The mechanisms leading to the elimination of a sulfur atom are complex and involve multiple electronic states of the propylene sulfide molecule.

Singlet Channel (S(¹D) formation): The formation of the electronically excited singlet sulfur atom, S(¹D), can occur through several potential energy surfaces. Theoretical calculations suggest that after initial excitation, the molecule can dissociate directly on a high-lying singlet excited state (S₂) or undergo internal conversion to lower singlet states (S₁ or S₀) before breaking apart. The existence of multiple pathways is supported by the observation of different kinetic energy releases for the S(¹D) products. researchgate.net

Triplet Channel (S(³P) formation): The elimination of the ground-state triplet sulfur atom, S(³P), follows a different mechanism. Experimental and computational results confirm that this process originates from the ground electronic state (S₀) of the molecule. The reaction proceeds via intersystem crossing , a process where the molecule transitions from its initial singlet state to a triplet potential energy surface. On this triplet surface, the cyclic structure of propylene sulfide opens to form a diradical intermediate, which then dissociates to yield propylene and a triplet sulfur atom. This intersystem crossing mechanism is essential to explain the formation of the S(³P) product, as direct dissociation on the singlet surface would violate spin conservation rules.

Neutral Product Formation from Propylene Sulfide

Catalytic Rearrangement Reactions

Catalytic rearrangement reactions involve the structural isomerization of a molecule into a different form under the influence of a catalyst. While specific studies focusing solely on the catalytic rearrangement of this compound are not widely documented, the reactivity of analogous cyclic compounds, such as epoxides and episulfides, provides strong evidence for potential pathways.

Rearrangement reactions of cyclic ethers (epoxides) are commonly catalyzed by Lewis acids. By analogy, it is expected that this compound can undergo similar transformations. A Lewis acid catalyst could coordinate to one of the oxygen atoms of the sulfite group. This coordination would withdraw electron density, weakening the ring's C-O bonds and facilitating a ring-opening event. The resulting carbocationic intermediate could then undergo rearrangement, such as a hydride or alkyl shift, to form a more stable structure, potentially leading to the formation of aldehydes, ketones, or other isomeric sulfur-containing compounds after the catalyst dissociates. The isomerization of propylene oxide, for example, is known to be catalyzed by Lewis acid sites on zeolites and other solid acids, yielding propionaldehyde (B47417) and acetone (B3395972). researchgate.net

Furthermore, some sulfur-containing heterocycles have been shown to undergo catalytic rearrangement upon treatment with strong acids or during anionic depolymerization, leading to the formation of constitutional isomers. rsc.org This suggests that both acidic and basic catalysts could potentially induce the rearrangement of the this compound structure.

Reaction Pathways Summary

Reaction TypeKey Reactant(s)Catalyst/ConditionPrimary Products/Features
One-Electron Reduction This compound, e⁻Electrochemical PotentialRing-opened radical anion, leads to organic SEI components. umsystem.eduresearchgate.net
Two-Electron Reduction This compound, 2e⁻Electrochemical PotentialInorganic salts (e.g., Li₂SO₃), gaseous byproducts. umsystem.edumdpi.com
Ring-Opening/Dimerization Ring-opened radical anionsSpontaneous after reductionDimeric species (e.g., (CH₂CH(CH₃)OSO₂Li)₂), stable SEI film. researchgate.netnih.gov
Photodissociation (S-atom elimination) Propylene SulfideUV light (193 nm)S(¹D) + C₃H₆, S(³P) + C₃H₆. researchgate.net
Photodissociation (other) Propylene SulfideUV light (193 nm)HS + C₃H₅, H₂S + C₃H₄, CH₃ + C₂H₃S. researchgate.net
Catalytic Rearrangement This compoundLewis Acids (postulated)Isomeric products (e.g., aldehydes, ketones - by analogy). researchgate.net

Propylene Oxide Rearrangement via Solid Acid Catalysts

The isomerization of propylene oxide over solid acid catalysts is a significant transformation that yields valuable carbonyl compounds, primarily propionaldehyde, acetone, and allyl alcohol. dicp.ac.cnoup.com The distribution of these products is highly dependent on the nature of the catalyst, its acidic and basic properties, and the reaction conditions. oup.com

Solid acid catalysts, such as various types of zeolites, silica-magnesia, and metal oxides, have been extensively studied for this rearrangement. oup.comdoi.org For instance, zeolites like ZSM-5 have been shown to be effective in catalyzing the rearrangement of propylene oxide, with propionaldehyde being a major product. researchgate.netresearchgate.net Germanium-containing MFI zeolites (Ge-MFI) have demonstrated enhanced catalytic performance compared to their pure silica (B1680970) counterparts. A Ge-MFI catalyst can achieve a propylene oxide conversion of 37% at 400 °C, significantly higher than the 16% conversion seen with a pure silica MFI catalyst under the same conditions. acs.org

The reaction pathways are distinct for different products. Propionaldehyde is typically formed on acidic sites, while acetone production is favored on basic sites. oup.com The formation of allyl alcohol is often associated with acid-base bifunctional catalysts. oup.com Over a solid acid catalyst like alumina (B75360) (Al2O3), propylene oxide undergoes electrophilic dehydration, leading to the formation of propionaldehyde and acetone through a pinacol-type rearrangement involving a 1,2-hydride shift. dicp.ac.cn

The performance of these catalysts can be tailored by modifying their composition. For example, studies on silica-magnesia catalysts have shown that the acid sites, attributed to forsterite formed from the reaction of magnesium oxide and silica gel, influence the product selectivity. oup.com The table below summarizes the product distribution for propylene oxide isomerization over various metal oxide and silica-magnesia catalysts at 260°C.

CatalystConversion (%)Propionaldehyde (mol%)Acetone (mol%)Allyl Alcohol (mol%)Other Products (mol%)
SiO2-MgO (10)5.832.825.919.022.3
SiO2-MgO (30)12.731.532.318.917.3
SiO2-MgO (50)25.829.538.016.715.8
SiO2-MgO (70)21.921.045.213.720.1
MgO13.2075.82.321.9
CaO21.9026.541.132.4

Data sourced from a study on the isomerization of propylene oxide on metal oxides and silica-magnesia catalysts. oup.com "Other Products" include 1-propanol, acrolein, and condensed products.

Role of Lewis Acid Sites in Catalysis

Lewis acid sites play a pivotal role in the catalytic rearrangement of propylene oxide. researchgate.net These electron-accepting sites are essential for the initial activation of the epoxide ring. acs.orgmdpi.com The mechanism involves the adsorption of the propylene oxide molecule onto a Lewis acid site, where the oxygen atom of the epoxy ring coordinates with the acid site (e.g., an aluminum atom with an empty electron orbital in a zeolite). researchgate.netresearchgate.net This interaction polarizes and weakens the C-O bonds of the ring, facilitating its opening. researchgate.net

In-situ diffuse reflectance Fourier transform infrared spectroscopy (DRIFTS) studies have provided direct evidence for this mechanism. It has been shown that for catalysts like ZSM-5 and aluminum sulfate (B86663), the rearrangement is specifically catalyzed by Lewis acid sites. researchgate.netresearchgate.net The epoxide ring first adsorbs on the Lewis acid site to form an intermediate, which then converts to the final aldehyde product. researchgate.net

The ratio of Lewis acid sites (LAS) to Brønsted acid sites (BAS) on a catalyst's surface has a significant positive influence on its catalytic performance. researchgate.net For ZSM-5 zeolites, it was found that as the silica-to-alumina ratio was adjusted, the ratio of LAS to BAS changed. A maximum LAS/BAS ratio of 18.6 was achieved when the silica/alumina ratio reached 50, which corresponded to excellent catalytic performance in the rearrangement of propylene oxide to propionaldehyde. researchgate.net Similarly, modifying a Beta zeolite with zinc was shown to eliminate Brønsted acid sites and create new, effective Lewis acid sites, improving catalytic performance. researchgate.net

The importance of Lewis acid sites is further highlighted by comparing the reactivity of different catalysts. Germanium-containing MFI zeolites, which possess discrete Lewis acid sites, show significantly higher activity and selectivity towards propionaldehyde compared to pure silica MFI zeolites, which lack these sites. acs.org The absence of Lewis acid sites in the pure silica catalyst results in poor reactivity, confirming that these sites are essential for the reaction. acs.org Conversely, the presence of strong Brønsted acid sites can sometimes lead to unwanted side reactions, while a decrease in Brønsted acidity has been linked to reduced carbon deposition (coking) on the catalyst. rsc.org

Kinetic Studies of Sulfite Ion Reactions with Epoxides (e.g., Propylene Oxide)

The reaction between sulfite ions (SO₃²⁻) and epoxides like propylene oxide is a nucleophilic ring-opening reaction. researchgate.net Spectroscopic and chemical analyses have shown that the reaction of sodium bisulfite with propylene oxide exclusively yields sodium 2-hydroxypropane-1-sulfonate. researchgate.net

Kinetic studies reveal that the sulfite ion is the direct ionic species involved in the nucleophilic attack on the epoxide ring. researchgate.netacs.org For epoxides with limited solubility in water, the reaction is first-order with respect to the sulfite ion concentration. researchgate.net

A detailed kinetic study of the sulfur(IV)-propylene oxide reaction in aqueous solutions provided further insights. acs.org The reaction was found to be too rapid to be studied by conventional methods, necessitating more advanced techniques. acs.org The study confirmed that sulfite ion is the reactive sulfur(IV) species. The activation enthalpy and entropy for the reaction were determined to be 14.0 kcal/mol and 2.5 eu (entropy units), respectively. acs.org

The rate of reaction is influenced by the concentration of the reactants. At low propylene oxide concentrations, the reaction kinetics are consistent with an empirical equation that reflects the dependence on both sulfite and epoxide concentrations. acs.org The reaction of sulfite ions is an example of a broader class of nucleophilic substitution reactions where a nucleophile attacks one of the carbon atoms of the epoxide ring, leading to the displacement of the epoxide oxygen. researchgate.net While steric hindrance often predicts that nucleophilic attack will occur at the less substituted carbon atom (the terminal carbon in propylene oxide), this is not always the case. The specific products and reaction rates depend on the epoxide structure and the reaction conditions. acs.org

Propylene Sulfite in Green Chemistry and Sustainable Chemical Processes

Evaluation as a Green Solvent in Organic Synthesis

The classification of a solvent as "green" depends on multiple factors, including its origin, toxicity, biodegradability, and performance in chemical reactions. Propylene (B89431) sulfite (B76179) has been identified as a bio-based green solvent and evaluated for its utility in specialized organic synthesis.

A significant application demonstrating its evaluation is in the solvothermal synthesis of covalent organic frameworks (COFs). In a comprehensive study, propylene sulfite was one of twelve bio-based green solvents tested for its effectiveness in producing highly porous and crystalline β-ketoenamine–based COFs. The quality of the resulting COFs, assessed by their crystallinity and porosity, serves as a direct measure of the solvent's performance. While this compound was successfully used, the study highlighted that the choice of solvent is crucial and its effectiveness can be system-dependent. This investigation positions this compound among a new generation of sustainable solvents being explored to replace more toxic and environmentally harmful options like dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP), which are traditionally used for COF synthesis.

Integration into Sustainable Reaction Methodologies

The practical application of this compound in sustainable reaction methodologies is best exemplified by its use in the synthesis of COFs. COFs are a class of porous crystalline polymers with potential applications in gas storage, catalysis, and separation, and developing sustainable methods for their production is a key goal in green chemistry.

The methodology involves the solvothermal reaction of organic building blocks, for instance, 1,3,5-triformylphloroglucinol (Tp) with various amine linkers like 1,4-phenylenediamine (Pa) or benzidine (B372746) (BD), in a sealed vessel under heat. In this process, this compound acts as the reaction medium, facilitating the dissolution of precursors and influencing the crystallization process that leads to the ordered framework structure. The ability to produce COFs with defined porosity and crystallinity using this compound demonstrates its successful integration into a modern and sustainable synthetic methodology, moving away from conventional hazardous solvents. The outcomes of these syntheses, such as the surface area of the resulting frameworks, provide critical data on the solvent's role in controlling the material's properties.

Comparative Analysis with Other Bio-Based and Alternative Green Solvents

A crucial aspect of evaluating a green solvent is its performance relative to other sustainable alternatives. A detailed study on COF synthesis provides a direct comparative analysis between this compound (PS) and eleven other green solvents. fishersci.com The solvents in this comparison included:

Dimethyl carbonate (DC)

Propylene carbonate (PC)

γ-Butyrolactone (GBL)

1,2-Ethylene sulfite (ES)

Cyrene™ (Cyr)

Isosorbide dimethyl ether (IDE)

2,5-Dimethylfuran (DF)

2-Methyl-1-propanol (MP)

Terpineol (Tn)

para-Cymene (Cym)

PolarClean™ (PCl)

The research assessed the quality of the COFs produced in each solvent by measuring their Brunauer–Emmett–Teller (BET) surface area, a key indicator of porosity and, consequently, performance in many applications. The results showed varied success depending on the specific COF being synthesized. For example, in the synthesis of a COF from 1,3,5-triformylphloroglucinol and benzidine (TpBD), the use of γ-butyrolactone resulted in a material with a high surface area of 756 m²/g. In contrast, other solvents yielded COFs with different properties, and some, like this compound, produced materials with lower surface areas in certain reactions. For instance, γ–butyrolactone was identified as an excellent green solvent for producing high-quality TpPa, TpBD, and TpAzo COFs, while para–cymene was superior for TpAnq, and PolarClean for TpTab. nih.gov

This comparative data is vital, as it illustrates that there is no single "best" green solvent; instead, the optimal choice is dependent on the specific reaction and desired outcome. This compound is a viable option within this green solvent toolkit, though it may not be the highest-performing choice in all scenarios.

Table 1: Comparative Performance of Green Solvents in the Synthesis of a Covalent Organic Framework (TpBD-COF)

Data sourced from a study on the synthesis of covalent organic frameworks.

Compound Identification

Table 2: List of Chemical Compounds and PubChem CIDs

Compound Name PubChem CID
1,3-Propylene sulfite 77839 fishersci.comamericanelements.com
1,2-Propylene sulfite 15117 nih.gov
1,4-Phenylenediamine 7814 nih.gov
1,3,5-Triformylphloroglucinol 117762967 nih.gov
1,3,5-Tris(4-aminophenyl)benzene 12058813 americanelements.comfishersci.cacenmed.comamericanelements.com
2,5-Dimethylfuran 12266 fishersci.sefishersci.canih.govuni.lu
2,6-Diaminoanthraquinone 67995
2-Methyl-1-propanol 6560 fishersci.canih.gov
4,4'-Azodianiline 10855 fishersci.comnih.govfishersci.cauni.lu
Benzidine 7111 nih.govuni.luwikilectures.eu
Cyrene™ (Dihydrolevoglucosenone) 10975499
Dimethyl carbonate 12021
Ethylene (B1197577) sulfite 77342
γ-Butyrolactone 7302
Isosorbide dimethyl ether 62990 fishersci.cafishersci.cathegoodscentscompany.comsigmaaldrich.comnih.gov
para-Cymene 7463
Propylene carbonate 7924

Future Research Directions and Emerging Paradigms

Innovations in Electrolyte Design for Next-Generation Energy Storage Devices

Propylene (B89431) sulfite (B76179) (PS) is a key compound in the development of advanced electrolytes for next-generation energy storage systems, such as lithium-ion and sodium-ion batteries. oaepublish.comscientificlabs.co.uk Its primary role is as a film-forming additive that significantly enhances battery performance and longevity. scientificlabs.co.ukresearchgate.net Research has shown that even small amounts of propylene sulfite in an electrolyte solution can facilitate the formation of a stable and effective solid electrolyte interphase (SEI) on the anode surface. researchgate.netacs.org This SEI layer is crucial as it prevents the degradation of the electrolyte and suppresses the co-intercalation of solvent molecules, like propylene carbonate (PC), into the graphite (B72142) anode, a process that can cause exfoliation and rapid capacity loss. researchgate.netresearchgate.net

The decomposition potential of this compound is a critical factor in its utility. Studies using cyclic voltammetry have demonstrated that the decomposition potential of PS is significantly high, often above 4.5V, making it suitable for use as a solvent or co-solvent in high-voltage lithium-ion batteries. researchgate.net This high oxidative stability is essential for batteries that operate at higher voltages to achieve greater energy density. acs.org

Future research in this area is focused on optimizing the concentration of this compound in various electrolyte formulations and exploring its synergistic effects with other additives. The goal is to design electrolytes that enable faster charging, wider operating temperature ranges, and enhanced safety for next-generation energy storage devices. oaepublish.comacs.org

Table 1: Role of this compound in Battery Electrolytes

Application Area Function of this compound Key Research Findings Citations
Lithium-Ion Batteries (LIBs) Film-Forming Additive, Co-solvent Forms stable SEI; Suppresses PC co-intercalation; High decomposition potential (>4.5V). researchgate.netresearchgate.netvulcanchem.com
Sodium-Ion Batteries (SIBs) SEI-Forming Additive Preferentially reduced to form a protective anode film; Improves cycling stability. oaepublish.comnih.gov
High-Voltage Systems Electrolyte Component Exhibits high oxidation stability, making it suitable for high-energy-density applications. researchgate.netacs.org

Development of Tailored Poly(propylene sulfide) Architectures and Functional Polymers

Poly(propylene sulfide) (PPS), a polymer derived from propylene sulfide (B99878), is a highly versatile material with significant potential in biomedical applications and advanced materials. nih.govsigmaaldrich.com The development of tailored PPS architectures is a burgeoning area of research, driven by advances in controlled polymerization techniques. rsc.orgacs.org The anionic ring-opening polymerization (ROP) of propylene sulfide allows for the synthesis of well-defined polymers with controlled molecular weights and narrow polydispersity. acs.orgrsc.org

Researchers are exploring various initiator systems to create complex polymer architectures. For instance, thiol-containing aluminum-based initiators have been successfully used to synthesize high molecular weight PPS (up to 100 kg/mol ) and to create block copolymers with epoxides like propylene oxide and epichlorohydrin (B41342). rsc.orgdigitellinc.com This control over polymerization enables the production of various structures, including:

Linear homopolymers: Simple chains of PPS. rsc.org

Block copolymers: Chains composed of a PPS block and another polymer block, such as poly(ethylene glycol) (PEG) or polysarcosine (PSarc). nih.govrsc.org These amphiphilic block copolymers can self-assemble into nanostructures like micelles and vesicles for drug delivery. nih.govrsc.org

Star-shaped polymers: Multiple PPS arms radiating from a central core, which can be achieved using multifunctional initiators. digitellinc.comresearchgate.net

The functionalization of these PPS architectures is key to their application. For example, PEG-b-PPS block copolymers form a protein-resistant surface coating, while others are designed to be responsive to reactive oxygen species (ROS) for targeted drug release in specific cellular environments like cancer cells. researchgate.netacs.org Combinatorial approaches are being used to rapidly screen libraries of PSarc-b-PPS copolymers to optimize the formation of specific nanostructures for drug delivery applications. nih.govrsc.org Future work will continue to focus on creating novel PPS architectures with precise functionalities for applications ranging from regenerative medicine to advanced coatings. sigmaaldrich.comresearchgate.net

Table 2: Architectures and Applications of Poly(propylene sulfide)

Polymer Architecture Synthesis Method Key Features & Applications Citations
Block Copolymers (e.g., PEG-b-PPS) Ring-Opening Polymerization (ROP) Self-assembles into micelles/vesicles; Used for drug delivery and surface coatings. nih.govrsc.orgresearchgate.net
Star-Shaped Polymers ROP with multifunctional initiators Highly cross-linked core; Forms stable hydrogels for tissue engineering. digitellinc.comresearchgate.netresearchgate.net
Functionalized Polymers Post-polymerization modification ROS-responsive for targeted therapy; Surface functionalization for targeted cell delivery. acs.orgethz.ch

Catalytic Roles of this compound Derivatives in Novel Chemical Transformations

This compound and its derivatives are valuable reagents in organic synthesis, primarily acting as potent electrophilic synthons. ontosight.airesearchgate.net Their cyclic structure contains a strained ring system that is highly reactive towards nucleophiles, making them more reactive than analogous epoxides in certain transformations. researchgate.net This reactivity is harnessed to introduce specific functionalities into molecules.

One of the primary uses of this compound is as a precursor or coupling reagent for the synthesis of sulfite esters. In chemical transformations, the cyclic sulfite can be opened by a nucleophile, leading to the formation of a new carbon-oxygen or carbon-sulfur bond and incorporating the sulfito group into the target molecule. This process is fundamental in the construction of more complex chemical structures.

While not a catalyst in the traditional sense of being regenerated in a cycle, this compound's role as a highly reactive intermediate enables transformations that might otherwise be difficult. It acts as a carrier of the SO3 group, which can be transferred to other molecules. Research in this area focuses on expanding the scope of nucleophiles that can react with this compound and its derivatives, and on developing stereoselective ring-opening reactions to create chiral molecules. The compound serves as a building block for synthesizing specialty chemicals and functional materials. vulcanchem.com

Advanced Computational-Experimental Integration for Predictive Design of this compound-Based Systems

The integration of advanced computational modeling with experimental validation is a powerful paradigm for accelerating the design and understanding of this compound-based systems. osti.govasme.org Techniques like Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations provide atomic-level insights that are often difficult to obtain through experiments alone. nih.govnih.gov

In the field of energy storage, DFT calculations have been instrumental in elucidating the reduction mechanism of this compound at the anode of lithium-ion and sodium-ion batteries. nih.govresearcher.life These studies compare the reduction potentials and reaction energy barriers of this compound with those of other electrolyte components like ethylene (B1197577) carbonate (EC) and propylene carbonate (PC). researcher.life The findings consistently show that cyclic sulfites like PS are reduced at a higher potential than their carbonate counterparts, explaining why they are effective in forming a stable SEI layer before the bulk electrolyte can decompose. researcher.life This theoretical understanding guides the experimental formulation of more stable electrolytes. researchgate.net For example, computational screening can identify promising new additive molecules before they are synthesized and tested in the lab. acs.org

Similarly, in polymer science, MD simulations are used to predict the conformational characteristics and self-assembly behavior of poly(propylene sulfide) chains. nih.gov These simulations can model how different polymer architectures, such as block copolymers, will behave in solution and interact with surfaces or drug molecules. nih.gov This predictive capability allows researchers to rationally design polymer-based nanomaterials with desired properties, which can then be synthesized and characterized experimentally to close the design loop. nih.govrsc.org The synergy between computational prediction and experimental verification minimizes trial-and-error, leading to a more efficient and targeted development of new materials based on this compound. osti.gov

Table 3: Computational Methods in this compound Research

Computational Method System Studied Key Insights Provided Citations
Density Functional Theory (DFT) Electrolyte Reduction Elucidates reaction pathways and energy barriers for SEI formation; Compares reactivity of PS with other solvents. nih.govresearcher.life
Molecular Dynamics (MD) Polymer Chains Predicts self-assembly of PPS copolymers; Models polymer-surface interactions and drug encapsulation. nih.govnih.gov
Kinetic Monte Carlo SEI Growth Simulates the initial stages and growth kinetics of the SEI layer on anode surfaces. asme.org

Q & A

Basic Research Questions

Q. What are the established synthesis protocols for propylene sulfite, and how can its purity be validated?

  • Methodology : this compound is typically synthesized via esterification of 1,2-propanediol with thionyl chloride (SOCl₂) under anhydrous conditions. Post-synthesis, characterization involves:

  • Nuclear Magnetic Resonance (NMR) : Confirm molecular structure via ¹H and ¹³C NMR, focusing on sulfite ester peaks (δ 4.5–5.5 ppm for cyclic sulfite protons) .
  • Fourier-Transform Infrared Spectroscopy (FTIR) : Identify S-O-C stretching vibrations (~750–850 cm⁻¹) and sulfite ring deformation modes .
  • Chromatography (HPLC/GC) : Quantify purity and detect byproducts like unreacted diol or sulfur dioxide residues .
    • Experimental Design : Use inert atmosphere (N₂/Ar) to prevent hydrolysis, and validate reproducibility via triplicate syntheses with statistical analysis of yield and purity .

Q. What role does this compound play in lithium-ion battery electrolytes, and how is its electrochemical stability assessed?

  • Methodology : As a sulfur-containing additive, this compound enhances solid-electrolyte interphase (SEI) stability. Key assessments include:

  • Cyclic Voltammetry (CV) : Measure reduction potentials (e.g., ~1.2–1.5 V vs. Li/Li⁺) to identify SEI-forming reactions .
  • Electrochemical Impedance Spectroscopy (EIS) : Monitor interfacial resistance changes during cycling to evaluate long-term stability .
  • Accelerated Aging Tests : Expose cells to elevated temperatures (60–80°C) and track capacity retention over 100+ cycles .
    • Data Interpretation : Compare degradation rates with control electrolytes lacking sulfite additives, using ANOVA to assess significance .

Q. How does ambient moisture affect this compound’s stability, and what precautions are necessary for handling?

  • Methodology :

  • Kinetic Studies : Monitor hydrolysis rates via conductivity measurements or pH shifts in controlled humidity environments (e.g., 30–90% RH) .
  • Thermogravimetric Analysis (TGA) : Quantify mass loss under humid conditions to identify decomposition thresholds .
    • Best Practices : Store in sealed, desiccated containers and use gloveboxes (<1 ppm H₂O) for experimental setups .

Advanced Research Questions

Q. What mechanistic pathways govern this compound degradation under high-voltage battery operation?

  • Methodology :

  • In Situ Raman Spectroscopy : Track real-time structural changes during cycling (e.g., sulfite ring cleavage or SO₃²⁻ formation) .
  • Mass Spectrometry (MS) : Identify gaseous byproducts (e.g., SO₂, CO) from pouch cells during overcharge tests .
  • Density Functional Theory (DFT) : Model radical intermediates (e.g., sulfonate radicals) to predict degradation pathways .
    • Data Contradictions : Resolve discrepancies in reported degradation products by correlating computational models with experimental MS/CV data .

Q. How can computational models predict this compound’s reactivity with lithium salts (e.g., LiPF₆) in mixed-solvent systems?

  • Methodology :

  • Molecular Dynamics (MD) Simulations : Simulate solvation structures and ion-pairing dynamics in carbonate/sulfite blends .
  • Ab Initio Calculations : Calculate binding energies between Li⁺ and sulfite oxygen atoms to assess coordination preferences .
    • Validation : Compare simulated Li⁺ transference numbers with experimental EIS results .

Q. Why do kinetic studies of this compound’s radical scavenging behavior show conflicting rate constants, and how can these be reconciled?

  • Methodology :

  • Pulse Radiolysis : Measure rate constants (e.g., k for reactions with hydroxyl radicals) under standardized pH and temperature conditions .
  • Meta-Analysis : Systematically review literature data (e.g., Buxton et al., 1988) to identify outliers and refine Arrhenius parameters .
    • Statistical Tools : Apply multivariate regression to account for variables like solvent polarity and radical concentration .

Methodological Considerations for Data Integrity

  • Replication : Document synthesis and testing protocols in supplementary materials to enable independent verification .
  • Error Analysis : Report confidence intervals for kinetic data and use Bland-Altman plots to assess inter-laboratory variability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.